PS-1145 dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDCBADLGJZBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PS-1145 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, proliferation, and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of PS-1145 dihydrochloride, including its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function.
Introduction
The NF-κB signaling pathway is a central regulator of cellular responses to a variety of stimuli, including inflammatory cytokines, pathogens, and cellular stress. Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and various cancers.[1] The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (NEMO), is essential for the activation of the canonical NF-κB pathway. PS-1145 has emerged as a key research tool and potential therapeutic agent due to its specific inhibition of IKK, offering a targeted approach to modulate NF-κB activity.
Chemical Properties of this compound
PS-1145 is a β-carboline derivative. The dihydrochloride salt enhances its solubility for experimental use.
| Property | Value |
| Chemical Name | N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride |
| Molecular Formula | C₁₇H₁₁ClN₄O · 2HCl |
| Molecular Weight | 395.67 g/mol [2][3] |
| CAS Number | 1049743-58-9[2] |
| Purity | ≥98% (HPLC)[3] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming.[2] |
| Storage | Store at +4°C.[2] |
Core Mechanism of Action: Inhibition of the IKK/NF-κB Signaling Pathway
The primary mechanism of action of PS-1145 is the direct inhibition of the IκB kinase (IKK) complex. This inhibition prevents the downstream activation of NF-κB.
The Canonical NF-κB Signaling Pathway
Under basal conditions, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through their association with the inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), a signaling cascade is initiated that leads to the activation of the IKK complex. The activated IKK complex, particularly the IKKβ subunit, phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the active NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, leading to the transcription of proteins involved in inflammation, cell survival, and proliferation.[1]
PS-1145's Point of Intervention
PS-1145 acts as a selective inhibitor of the IKK complex, with a reported IC₅₀ of 100 nM.[2] It has been shown to have no significant effect on the activity of other kinases such as PKA, PKC, and CKII, highlighting its specificity.[2] By binding to and inhibiting the catalytic activity of IKK, PS-1145 directly prevents the phosphorylation of IκBα.[5] This blockade of IκBα phosphorylation is the critical step in its mechanism of action. Consequently, IκBα remains bound to NF-κB in the cytoplasm, preventing the nuclear translocation and transcriptional activity of NF-κB.
Downstream Cellular Effects of PS-1145
By inhibiting the NF-κB pathway, PS-1145 elicits several significant downstream cellular effects that have been documented in various cell types, particularly in cancer and inflammatory models.
Inhibition of Cell Proliferation
Constitutive NF-κB activity is a hallmark of many cancer types, where it promotes the transcription of genes involved in cell cycle progression and proliferation, such as cyclin D1. PS-1145 has been shown to inhibit the proliferation of various cancer cell lines, including those from multiple myeloma, prostate cancer, and nasopharyngeal carcinoma.[6][7]
Induction of Apoptosis
NF-κB is a key survival factor that upregulates the expression of anti-apoptotic proteins like Bcl-2 and inhibitors of apoptosis proteins (IAPs). By blocking NF-κB, PS-1145 can sensitize cancer cells to apoptosis. Studies have demonstrated that PS-1145 induces caspase-dependent apoptosis and can enhance the apoptotic effects of other therapeutic agents like TNF-α.[6]
Anti-inflammatory Effects
The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. PS-1145 has been shown to inhibit the expression of these inflammatory mediators in various cell types, such as human airway epithelial cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for PS-1145 in various experimental settings.
Table 1: In Vitro Inhibitory Activity of PS-1145
| Target | Assay Type | IC₅₀ | Cell Line/System | Reference |
| IKK Complex | Kinase Assay | 100 nM | - | [2] |
| IKKβ | Kinase Assay | 88 nM | - | [1] |
| PKA, PKC, CKII | Kinase Assay | No effect | - | [2] |
Table 2: Cellular Effects of PS-1145
| Effect | Cell Line | Concentration | Method | Result | Reference |
| Inhibition of NF-κB activation | K562 | Not specified | NF-κB binding assay | 92% reduction | [5] |
| Inhibition of NF-κB activation | KCL | Not specified | NF-κB binding assay | 87% reduction | [5] |
| Induction of apoptosis | C666 (NPC) | 32 µM | TUNEL assay | Significant increase in apoptotic cells | [8] |
| Inhibition of proliferation | Multiple Myeloma cells | Partial inhibition | Proliferation assay | 20-50% inhibition | [2] |
| Suppression of tumor formation | Nude mice with NPC xenografts | 3 mg/kg | In vivo study | Significant suppression | [7] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to characterize the mechanism of action of PS-1145.
IKK Kinase Activity Assay (In Vitro)
This assay directly measures the ability of PS-1145 to inhibit the enzymatic activity of the IKK complex.
Principle: A purified, active IKK complex is incubated with its substrate (a peptide derived from IκBα) and ATP in the presence of varying concentrations of PS-1145. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method with a phospho-specific antibody.
Protocol:
-
IKK Activation: A partially purified IKK complex from a cell line (e.g., HeLa S3 cells) is pre-activated using a constitutively active upstream kinase, such as the catalytic domain of MEKK1.[9]
-
Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with various concentrations of PS-1145 (e.g., 0.1–1 μM) for a set period (e.g., 1 hour at 25°C) to allow for inhibitor binding.[9]
-
Kinase Reaction: The kinase reaction is initiated by adding a biotinylated IκBα peptide substrate (e.g., 250 µM) and ATP.[9]
-
Detection: The reaction is stopped, and the amount of phosphorylated peptide is quantified using an ELISA format. This involves capturing the biotinylated peptide on a streptavidin-coated plate and detecting the phosphorylated form with a phospho-specific antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[9]
-
Data Analysis: The signal is read using a plate reader, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of PS-1145.
Western Blot for IκBα Phosphorylation
This assay assesses the effect of PS-1145 on the phosphorylation of IκBα in whole cells.
Principle: Cells are treated with a stimulus (e.g., TNF-α) in the presence or absence of PS-1145. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The levels of phosphorylated IκBα and total IκBα are detected using specific antibodies.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or multiple myeloma cell lines) and allow them to adhere. Pre-treat the cells with desired concentrations of PS-1145 for a specified time (e.g., 1-2 hours). Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, strip the membrane and re-probe with an antibody for total IκBα as a loading control.[10][11]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[10]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[12]
-
Cell Treatment: After allowing the cells to recover and express the reporters, pre-treat them with PS-1145 before stimulating with an NF-κB activator.[13]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[14]
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer. Then, measure the Renilla luciferase activity for normalization.[14]
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings to account for differences in transfection efficiency and cell number.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Principle: A radiolabeled or fluorescently labeled DNA probe containing an NF-κB consensus binding site is incubated with nuclear extracts from cells. If active NF-κB is present in the nuclear extract, it will bind to the probe, causing a shift in its electrophoretic mobility when run on a non-denaturing polyacrylamide gel.
Protocol:
-
Nuclear Extract Preparation: Treat cells with or without PS-1145 and an NF-κB stimulus. Isolate the nuclear proteins.[4]
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB binding site with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[15]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.[4]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.[16]
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by scanning the gel for fluorescence. A "shifted" band indicates the presence of an NF-κB-DNA complex.[15]
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Cell Treatment: Treat the cells with various concentrations of PS-1145 for a specified period (e.g., 24, 48, 72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]
TUNEL Apoptosis Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can be fluorescently tagged for direct detection or contain a hapten (e.g., BrdU) that can be detected with a labeled antibody.
Protocol:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections to allow the TdT enzyme to access the nucleus.[20]
-
TdT Labeling: Incubate the samples with a reaction mixture containing TdT and labeled dUTPs.[20]
-
Detection: If using indirect detection, incubate with a fluorescently labeled antibody against the hapten.
-
Analysis: Visualize the apoptotic cells (which will be fluorescently labeled) using a fluorescence microscope or quantify the apoptotic population using flow cytometry.[21]
Conclusion
This compound is a well-characterized, selective inhibitor of the IKK complex. Its mechanism of action, centered on the blockade of IκBα phosphorylation and the subsequent inhibition of NF-κB activation, has been thoroughly investigated through a variety of in vitro and cell-based assays. The resulting downstream effects, including the inhibition of proliferation, induction of apoptosis, and suppression of inflammatory responses, establish PS-1145 as a valuable tool for studying the intricate roles of the NF-κB signaling pathway and as a lead compound for the development of therapeutics for a range of diseases driven by aberrant NF-κB activity. This guide provides a foundational understanding of its mechanism and the experimental approaches used for its characterization, serving as a resource for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Targeting IκB kinase β/NF-κB signaling in human prostate cancer by a novel IκB kinase β inhibitor CmpdA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. medkoo.com [medkoo.com]
- 6. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel N9-heterobivalent β-carbolines as angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bowdish.ca [bowdish.ca]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. licorbio.com [licorbio.com]
- 16. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. clyte.tech [clyte.tech]
- 21. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of PS-1145: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PS-1145, a potent inhibitor of IκB kinase (IKK). The information presented herein is intended to support researchers and drug development professionals in their evaluation and utilization of this compound for therapeutic and investigational purposes. This document details the quantitative inhibitory activity of PS-1145, its broader kinase selectivity, the experimental methodologies used for its characterization, and its mechanism of action within the NF-κB signaling pathway.
Quantitative Inhibitory Activity of PS-1145
PS-1145 is a specific inhibitor of the IKK complex, with a reported half-maximal inhibitory concentration (IC50) of 88 nM against IKKβ and 100 nM against the IKK complex.[1] The compound is a derivative of a β-carboline natural product and has been extensively evaluated in various in vitro assays.[2]
The inhibitory potency of PS-1145 has been characterized through various biochemical assays. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half.
Table 1: IC50 and Ki Values for PS-1145 against IKK
| Target | Parameter | Value | Notes |
| IKKβ | IC50 | 88 nM | Widely cited value for IKKβ inhibition.[1][2][3] |
| IKK complex | IC50 | 100 nM | Inhibition of the entire IKK complex.[1] |
| IKK complex | Ki | Not explicitly stated | The Ki value is determined by measuring the Michaelis constant (Km) for ATP at varying fixed concentrations of the inhibitor.[3] |
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity, which defines its potential for off-target effects. PS-1145 has been profiled against a broad panel of kinases to determine its selectivity. One study reported that PS-1145 selectively inhibits IKKβ over a panel of 14 other kinases, with IC50 values greater than 100 nM for all other kinases tested.[1] A more comprehensive screening against a larger panel of kinases was conducted by the International Centre for Kinase Profiling, providing a broader view of its selectivity. The data is presented as the percentage of remaining kinase activity in the presence of 10 µM PS-1145.
Table 2: Selectivity Profile of PS-1145 against a Panel of Protein Kinases
| Kinase | % Activity Remaining @ 10µM |
| IKKβ | 4 |
| PIM3 | 9 |
| PIM1 | 13 |
| ERK8 | 42 |
| MNK1 | 44 |
| GSK3β | 46 |
| PIM2 | 47 |
| DYRK1A | 47 |
| DYRK3 | 50 |
| Lck | 57 |
| RSK1 | 66 |
| HIPK2 | 67 |
| CAMKKβ | 69 |
| ROCK2 | 69 |
| Aurora B | 70 |
| MELK | 70 |
| MNK2 | 70 |
| PRK2 | 71 |
| CAMK1 | 73 |
| SGK1 | 75 |
| CDK2-Cyclin A | 76 |
| PKCα | 77 |
| p38δ MAPK | 78 |
| PKCζ | 78 |
| Aurora C | 80 |
| CAMKKα | 80 |
| IKKε | 81 |
| RSK2 | 82 |
| MKK1 | 83 |
| CSK | 83 |
| NEK6 | 83 |
| MAPKAP-K2 | 83 |
| ERK2 | 84 |
| p38β MAPK | 84 |
| PRAK | 85 |
| NEK2a | 85 |
| PHK | 85 |
| S6K1 | 86 |
| JNK1 | 86 |
| PKA | 86 |
| PAK5 | 87 |
| CK2 | 87 |
| TBK1 | 87 |
| PDK1 | 87 |
| smMLCK | 88 |
| MST2 | 88 |
| AMPK | 88 |
| SRPK1 | 88 |
| DYRK2 | 89 |
| HIPK3 | 89 |
| p38α MAPK | 89 |
| MARK3 | 89 |
| PKBα | 90 |
| BRSK2 | 90 |
| CHK1 | 90 |
| CK1δ | 92 |
| JNK3 | 92 |
| PAK4 | 93 |
| JNK2 | 93 |
| MAPKAP-K3 | 95 |
| PLK1 | 98 |
| Src | 98 |
| p38γ MAPK | 98 |
| MSK1 | 99 |
| EF2K | 100 |
| PAK6 | 101 |
| PKBβ | 101 |
| CHK2 | 102 |
| NEK7 | 103 |
| ERK1 | 106 |
| PKD1 | 108 |
Data sourced from the International Centre for Kinase Profiling.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and extension of scientific findings. Below are methodologies for key assays used to characterize PS-1145.
Determination of Ki value for IKK complex inhibition
This protocol describes an ELISA-based assay to determine the inhibitory constant (Ki) of PS-1145 against the IKK complex.[3]
Materials:
-
Partially purified IKK complex from unstimulated HeLa S3 cells
-
Catalytic domain of MEKK1 expressed in sf9 cells (for IKK activation)
-
Biotinylated IκBα peptide (RHDSGLDSMKD)
-
Phospho-[Ser32]-IκBα specific antibodies
-
PS-1145
-
ATP
-
Assay buffer
-
Streptavidin-coated plates
-
ELISA detection reagents
Procedure:
-
IKK Complex Activation: The partially purified IKK complex is pre-activated using the catalytic domain of MEKK1.
-
Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with varying fixed concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25 °C.
-
Kinase Reaction: The kinase activity is assessed using a biotinylated IκBα peptide as a substrate. The reaction is initiated by the addition of MgATP. The final concentrations in the assay are typically 250 μM IκBα peptide and varying concentrations of ATP (to determine the apparent Km for ATP).
-
ELISA Detection: The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide. The phosphorylated peptide is detected using a phospho-[Ser32]-IκBα specific antibody and a suitable secondary antibody-enzyme conjugate. A standard curve is used for quantification.
-
Data Analysis: The apparent Km for MgATP is determined at each discrete inhibitor concentration. The Ki value is then calculated from a secondary plot of apparent Km versus inhibitor concentration.
General Protocol for IKKβ Inhibition Assay (IC50 Determination)
While the specific protocol for the 88 nM IC50 determination of PS-1145 is not detailed in the public domain, a general protocol for an in vitro IKKβ kinase assay is provided below. This type of assay is commonly used to determine the IC50 of inhibitors.
Materials:
-
Recombinant human IKKβ enzyme
-
Biotinylated IκBα peptide substrate
-
PS-1145
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated plates
-
Phospho-IκBα specific antibody (e.g., anti-phospho-Ser32/36)
-
Europium-labeled secondary antibody
-
DELFIA® Enhancement Solution (or similar time-resolved fluorescence reagent)
Procedure:
-
Compound Dilution: Prepare serial dilutions of PS-1145 in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the recombinant IKKβ enzyme, the biotinylated IκBα peptide substrate, and the various concentrations of PS-1145.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: a. Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. b. Wash the plate to remove unbound components. c. Add a primary antibody that specifically recognizes the phosphorylated IκBα substrate and incubate. d. Wash the plate and add a Europium-labeled secondary antibody. e. After a final wash, add an enhancement solution to develop the time-resolved fluorescence signal.
-
Data Analysis: Measure the fluorescence using a suitable plate reader. Calculate the percent inhibition for each concentration of PS-1145 and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
Canonical NF-κB Signaling Pathway and Inhibition by PS-1145
The primary mechanism of action of PS-1145 is the inhibition of the IKK complex, which is a central regulator of the canonical NF-κB signaling pathway. This pathway is crucial for inflammation, immunity, cell survival, and proliferation.
Caption: Canonical NF-κB signaling pathway and the point of inhibition by PS-1145.
Experimental Workflow for IKKβ IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an IKKβ inhibitor like PS-1145 using a biochemical assay.
Caption: A generalized workflow for determining the IC50 of an IKKβ inhibitor.
Conclusion
PS-1145 is a potent and selective inhibitor of IKKβ and the IKK complex. Its well-characterized inhibitory activity and selectivity profile make it a valuable tool for studying the role of the NF-κB signaling pathway in various physiological and pathological processes. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon the existing data. The visualization of the signaling pathway and experimental workflow aims to facilitate a clearer understanding of the compound's mechanism of action and its characterization process. This in-depth technical guide serves as a critical resource for the scientific community engaged in inflammation, immunology, and cancer research, enabling more informed decisions in drug discovery and development projects.
References
- 1. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AID 1282 - In Vitro Kinase Assay Using Purified Enzyme IKK-beta - PubChem [pubchem.ncbi.nlm.nih.gov]
PS-1145: A Technical Guide to NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of PS-1145, a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It details the mechanism of action, presents quantitative data on its inhibitory activities, and provides comprehensive experimental protocols for its characterization.
Introduction: Targeting the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a vast array of biological processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the NF-κB pathway is a hallmark of numerous diseases, including chronic inflammatory disorders and various cancers.[4][5][6][7] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm through the binding of inhibitory proteins known as inhibitors of kappa B (IκBs). Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α and IL-1, the IκB kinase (IKK) complex becomes activated.[7][8] This complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[6][7][9] This event unmasks the nuclear localization signal on the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of target genes.[10][11][12]
PS-1145 is a potent and specific small-molecule inhibitor that targets the IKK complex, thereby blocking the activation of the canonical NF-κB pathway.[5][13] Its primary mechanism involves the inhibition of the IKKβ catalytic subunit, preventing the phosphorylation of IκBα and the subsequent downstream signaling cascade.[5][7][14] This guide explores the biochemical and cellular effects of PS-1145, offering a detailed resource for its application in research and drug development.
Mechanism of Action
PS-1145 exerts its inhibitory effect by directly targeting the IKK complex. By preventing the phosphorylation of IκBα, PS-1145 effectively traps the NF-κB complex in the cytoplasm, thereby inhibiting the transcription of NF-κB-responsive genes.[5][15][16] This blockade has been shown to reduce the expression of adhesion molecules, cytokines, and chemokines, and to induce apoptosis in various cancer cell lines.[4][17]
Visualizing the NF-κB Pathway and PS-1145 Inhibition
The following diagrams illustrate the canonical NF-κB signaling pathway and the specific point of intervention by PS-1145.
Quantitative Data on PS-1145 Activity
The inhibitory potency of PS-1145 has been quantified through various biochemical and cell-based assays.
Biochemical Inhibitory Activity
This table summarizes the direct inhibitory activity of PS-1145 against the IKK complex.
| Parameter | Value | Assay Type | Source |
| IC50 | 88 nM | IKK complex (from HeLa cells) ELISA | [18] |
| Ki | Not Reported | IKK complex Kinase Assay | [16] |
Cellular Inhibitory Activity
This table presents the efficacy of PS-1145 in cellular models, reflecting its ability to penetrate cells and modulate the NF-κB pathway in a biological context.
| Cell Line | Assay Type | Stimulus | IC50 / Effect | Reference |
| Multiple Myeloma (MM) | NF-κB Activation | TNF-α | Dose-dependent inhibition | [18] |
| Prostate Carcinoma (PC-3, DU145) | NF-κB Activity (Luciferase) | Basal, TNF-α, LPS | Efficient inhibition at 5-20 µM | [4][15] |
| Prostate Carcinoma (PC-3, DU145) | Apoptosis (PARP cleavage) | TNF-α | Sensitizes cells to apoptosis | [15] |
| Prostate Carcinoma (PC3-S) | Cell Invasion | - | Dose-dependent inhibition | [4] |
| Nasopharyngeal Carcinoma (NPC) | Cell Growth | - | Significant inhibition | [5] |
| Human Airway Smooth Muscle (HASM) | IκBα Phosphorylation | IL-1β, TNF-α | Dose-dependent inhibition | [17] |
| Human Airway Smooth Muscle (HASM) | Cytokine/Chemokine Expression | IL-1β, TNF-α | Reduction in expression | [17] |
Detailed Experimental Protocols
Accurate characterization of IKKβ inhibitors like PS-1145 relies on standardized and robust experimental methods. The following sections detail the protocols for key assays.
IKKβ Kinase Assay (Biochemical)
This assay directly measures the enzymatic activity of IKKβ and its inhibition by PS-1145. The ADP-Glo™ Kinase Assay is a common format that quantifies ADP produced during the kinase reaction.[8][19]
Principle: IKKβ phosphorylates a specific substrate peptide using ATP, which generates ADP. The ADP is then converted to ATP and detected via a luciferase reaction, producing a luminescent signal proportional to kinase activity.[8][20]
Protocol:
-
Reagent Preparation:
-
Inhibitor Preparation:
-
Perform serial dilutions of PS-1145 in the assay buffer, typically with a final DMSO concentration not exceeding 1%.[21]
-
-
Kinase Reaction:
-
Add 5 µL of diluted PS-1145 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the IKKβ enzyme solution to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.[21]
-
Initiate the reaction by adding 25 µL of the ATP/Substrate master mix to all wells.[21]
-
-
Signal Detection (ADP-Glo™ Format):
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to positive (no inhibitor) and blank (no enzyme) controls to determine IC50 values.
-
Western Blot for IκBα Phosphorylation and Degradation
This cell-based assay provides direct evidence of IKKβ inhibition within the cell by measuring levels of phosphorylated IκBα (p-IκBα) and total IκBα.[20]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549, HASM) in 6-well plates and allow them to adhere overnight.[20]
-
Pre-incubate cells with various concentrations of PS-1145 or vehicle (DMSO) for 1-2 hours.[20][22]
-
Stimulate the cells with an agonist such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL) for a short duration (typically 5-15 minutes to observe peak phosphorylation).[17][22]
-
-
Lysate Preparation:
-
Immediately place plates on ice and wash cells once with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~15,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα (Ser32/36) and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[22]
-
Expected Outcome: In samples treated with PS-1145, the stimulus-induced band for p-IκBα will be significantly reduced or absent, and the degradation of total IκBα will be prevented compared to the vehicle-treated control.[5][22]
NF-κB (p65) Nuclear Translocation Assay
This assay visualizes or quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[11][23]
Principle: Immunofluorescence microscopy is used to detect the subcellular localization of p65. Cells are treated, fixed, and stained with an antibody specific for p65. Nuclear and cytoplasmic fluorescence intensity is then quantified.[1][10]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat with PS-1145 or vehicle as described in the Western blot protocol.
-
Stimulate with an agonist (e.g., TNF-α) for a time point where translocation is maximal (typically 30-60 minutes).[22]
-
-
Immunofluorescence Staining:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio using image analysis software like ImageJ.[10] An increase in this ratio indicates nuclear translocation.
-
NF-κB Luciferase Reporter Assay
This is a highly quantitative cell-based assay that measures the transcriptional activity of NF-κB.[20][24]
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene driven by a promoter with multiple NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which can be measured by the light produced upon the addition of a luciferin (B1168401) substrate.[20]
Protocol:
-
Transfection:
-
Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[24]
-
Allow cells to recover for 24 hours.
-
-
Cell Treatment:
-
Re-plate the transfected cells into a 96-well plate.
-
Pre-treat with PS-1145 or vehicle for 1-2 hours.
-
Stimulate with an agonist (e.g., IL-1β or TNF-α) for 6-8 hours to allow for luciferase expression.[17]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the data as a percentage of the stimulated control to determine the inhibitory effect of PS-1145.[17]
-
Conclusion
PS-1145 is a well-characterized inhibitor of the IKK complex, demonstrating potent activity in both biochemical and cellular assays. Its ability to specifically block the canonical NF-κB signaling pathway makes it an invaluable tool for researchers studying the roles of NF-κB in health and disease. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for professionals in academic research and drug development, facilitating the effective use and interpretation of results related to PS-1145 and the modulation of NF-κB signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. e-century.us [e-century.us]
- 3. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 13. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. mesoscale.com [mesoscale.com]
PS-1145 Dihydrochloride: A Technical Guide for Researchers
Introduction
PS-1145 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex.[1][2][3] As a β-carboline derivative, it plays a critical role in modulating the nuclear factor kappa-B (NF-κB) signaling pathway, a key regulator of inflammatory responses, cell proliferation, and apoptosis.[3] By preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα, PS-1145 effectively blocks NF-κB activation.[3] This mechanism of action makes PS-1145 a valuable tool in cancer research, particularly for malignancies like multiple myeloma and prostate carcinoma, where NF-κB activity is often dysregulated.[3][4] This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for PS-1145 dihydrochloride.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for accurate experimental design, including solution preparation and storage.
| Property | Value | Citations |
| IUPAC Name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride | [2][5] |
| Synonyms | IKK Inhibitor X | [6] |
| Molecular Formula | C₁₇H₁₁ClN₄O · 2HCl | [2][7][8] |
| Molecular Weight | 395.67 g/mol | [2][7][8] |
| CAS Number | 1049743-58-9 (dihydrochloride); 431898-65-6 (free base) | [2][5][6][7][8][9] |
| Appearance | Yellow solid | [7][8] |
| Purity | ≥98% (as determined by HPLC) | [2][7][8] |
| IC₅₀ Value | ~88-100 nM for IKK complex | [1][2][6][9] |
| Solubility | DMSO: Soluble to 5 mM with gentle warming. Other sources report >3 mg/mL at ~60°C.[3]Methanol/Water (1:1): ≥5 mg/mL at 60°C with warming.[3] | |
| Storage & Stability | Store desiccated at 2-8°C for short-term storage or -20°C for long-term storage.[5][6][7][8] The compound is stable for at least four years when stored at -20°C.[6] | |
| SMILES | Cl[H].Cl[H].Clc1cc(NC(=O)c2cccnc2)c3[nH]c4cnccc4c3c1 | [7][8] |
| InChI Key | QTDCBADLGJZBHP-UHFFFAOYSA-N | [2][7][8] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
PS-1145 exerts its biological effects by targeting the IKK complex, a central node in the canonical NF-κB signaling cascade. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate into the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.
PS-1145 directly inhibits the kinase activity of IKK, preventing the initial phosphorylation of IκBα.[3] This action maintains the integrity of the NF-κB/IκBα complex in the cytoplasm, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
This section details methodologies relevant to the use of this compound in a research setting.
In Vitro IKK Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of PS-1145 on IKK activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Ki) of PS-1145 against the IKK complex.
-
Methodology:
-
Enzyme Preparation: Use a purified, active IKK complex, which can be isolated from stimulated cells (e.g., HeLa cells treated with MEKK1) or obtained from commercial sources.[9]
-
Pre-incubation: Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1 µM to 1 µM) in a suitable kinase buffer at 25°C for 60 minutes.[10] This step allows the inhibitor to bind to the enzyme.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate (e.g., a GST-IκBα peptide) and MgATP.
-
Detection: Measure the extent of substrate phosphorylation. This is commonly done using an ELISA-based format with a phospho-specific antibody or by measuring the incorporation of ³²P-ATP into the substrate.[9]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the PS-1145 concentration to determine the IC₅₀ value. For Ki determination, measure the apparent Michaelis constant (Km) for ATP at each inhibitor concentration.[10]
-
Cell Viability and Proliferation (MTT) Assay
This protocol assesses the cytotoxic or cytostatic effects of PS-1145 on cancer cell lines.
-
Objective: To evaluate the impact of PS-1145 on the proliferation and viability of cells, such as multiple myeloma (MM) cell lines.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., RPMI-8226, U266) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of PS-1145 concentrations for a specified duration (e.g., 48 hours).[10] Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for the final 4 hours of the treatment period.[10]
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.[10] The absorbance is directly proportional to the number of viable cells.
-
In Vivo Solution Preparation and Administration
This protocol provides a method for preparing PS-1145 for in vivo studies, such as in rodent models.
-
Objective: To formulate PS-1145 as a suspended solution suitable for oral or intraperitoneal injection.
-
Methodology (for a 1 mL working solution):
-
Stock Solution: Prepare a concentrated stock solution of PS-1145 in DMSO (e.g., 20.8 mg/mL).[9]
-
Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.[9]
-
Compound Addition: Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.[9]
-
Surfactant Addition: Add 50 µL of Tween-80 and mix until the solution is homogeneous.[9]
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL.[9] The final concentration in this example would be 2.08 mg/mL.
-
-
Important Considerations: The resulting mixture is a suspended solution and should be used immediately after preparation for optimal results.[9][10] The stability of this formulation over time should be empirically determined if not used immediately.
References
- 1. medkoo.com [medkoo.com]
- 2. bio-techne.com [bio-techne.com]
- 3. This compound, >=98% (HPLC), solid - Forlabs Website [forlabs.co.uk]
- 4. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PS-1145 二盐酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. PS-1145 二盐酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
In Vitro Efficacy of PS-1145: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of PS-1145, a potent and selective inhibitor of IκB kinase (IKK). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development efforts in inflammation, oncology, and other areas where the NF-κB signaling pathway is implicated.
Core Efficacy: Potent and Selective IKK Inhibition
PS-1145 is a small molecule inhibitor that demonstrates high potency against the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. Its inhibitory activity has been characterized in various in vitro assay systems, establishing it as a valuable tool for studying NF-κB-mediated cellular processes.
Quantitative Analysis of In Vitro Activity
The inhibitory potency of PS-1145 has been quantified through various biochemical and cell-based assays. The following tables summarize the key IC50 values and cellular effects observed in different experimental settings.
| Target | Assay Type | IC50 Value | Reference |
| IKKβ | Kinase Assay | 88 nM | [1] |
| IKK complex | Kinase Assay | 100 nM | [2][3] |
| Cell Line | Assay Type | Effect | Concentration | Reference |
| RT4 (Bladder Cancer) | NF-κB EMSA | Inhibition of basal and TNF-α-induced NF-κB activity | Concentration-dependent | [4] |
| RT4 (Bladder Cancer) | ELISA | 50% inhibition of IL-8 mRNA levels | 10 µM | [4] |
| RT4 (Bladder Cancer) | ELISA | 90% inhibition of IL-8 mRNA levels | 50 µM | [4] |
| PC-3, DU145 (Prostate Cancer) | Luciferase Reporter Assay, EMSA | Inhibition of basal and TNF-α/LPS-induced NF-κB activity | 5-20 µM | [5] |
| PC-3, DU145 (Prostate Cancer) | Apoptosis Assay | Sensitization to TNF-α induced apoptosis | Not specified | [5] |
| K562, KCL (CML) | NF-κB Binding Assay | 92% and 87% inhibition of NF-κB binding activity, respectively | Not specified | |
| MM.1S, U266, RPMI-8226 (Myeloma) | Proliferation Assay | Inhibition of proliferation | 1.5 - 50 µM | [3] |
| MM.1S (Myeloma) | NF-κB Activation Assay | Concentration-dependent inhibition of TNF-α-induced NF-κB activation | Not specified | [3] |
| RAW 264.7 (Macrophage) | Differentiation Assay | Inhibition of RANKL-induced osteoclast differentiation | 5 and 10 µM | [3] |
| RAW 264.7 (Macrophage) | Western Blot | Inhibition of RANKL-induced phosphorylation of IκBα, ERK, and JNK | 10 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of PS-1145.
IKKβ Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of PS-1145 to inhibit the phosphorylation of an IκBα-derived peptide by a purified, activated IKK complex.[1]
Materials:
-
Partially purified IKK complex from unstimulated HeLa S3 cells
-
Recombinant catalytic domain of MEKK1
-
Biotinylated IκBα peptide (RHDSGLDSMKD)
-
Phospho-[Ser32]-IκBα specific antibodies
-
ATP
-
PS-1145
-
Assay plates and buffers
Procedure:
-
IKK Activation: Pre-activate the partially purified IKK complex using the catalytic domain of MEKK1.
-
Inhibitor Pre-incubation: Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25°C.[1]
-
Kinase Reaction: Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate and ATP. The final concentrations should be optimized, for example, 250 μM for the peptide and 10 μM for ATP.[1]
-
Detection: After a defined incubation period, stop the reaction and detect the amount of phosphorylated peptide using an ELISA format with phospho-[Ser32]-IκBα specific antibodies.
-
Data Analysis: Generate a standard curve and calculate the IC50 value for PS-1145 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (e.g., myeloma cell lines)
-
Complete cell culture medium
-
PS-1145
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PS-1145 and incubate for the desired period (e.g., 48 hours).[1]
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubation: Incubate the plate for 4 hours in a humidified incubator at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell growth inhibition.
NF-κB Reporter Assay (Luciferase-based)
This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of PS-1145.
Materials:
-
Cells of interest (e.g., HEK293, prostate cancer cell lines)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
PS-1145
-
Stimulus (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After allowing the cells to recover from transfection, pre-treat them with different concentrations of PS-1145 for a specified duration.
-
Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α or LPS and incubate for an appropriate time (e.g., 6 hours).
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by PS-1145 compared to the stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway targeted by PS-1145 and the general workflow of the in vitro assays.
Caption: The NF-κB signaling pathway and the inhibitory action of PS-1145.
Caption: General experimental workflow for in vitro characterization of PS-1145.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
In Vivo Efficacy of PS-1145: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis, and its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. By inhibiting IKK, PS-1145 blocks the phosphorylation and subsequent degradation of IκB proteins, thereby preventing the nuclear translocation and activation of NF-κB. This mechanism of action has positioned PS-1145 as a promising therapeutic agent for cancers characterized by constitutive NF-κB activation. This technical guide provides an in-depth overview of the in vivo efficacy of PS-1145, focusing on key preclinical studies in nasopharyngeal carcinoma and chemically-induced skin tumors.
Mechanism of Action: The NF-κB Signaling Pathway
PS-1145 exerts its therapeutic effects by targeting the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, such as inflammatory cytokines, activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation. PS-1145 specifically inhibits the catalytic activity of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in an inactive state in the cytoplasm.
Target Validation of PS-1145 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. Constitutive activation of the NF-κB pathway is a hallmark of numerous malignancies, promoting cancer cell proliferation, survival, angiogenesis, and metastasis while conferring resistance to conventional therapies. This technical guide provides an in-depth overview of the target validation of PS-1145 in various cancer models. We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of IKK inhibition in oncology.
Introduction
The transcription factor NF-κB plays a pivotal role in the cellular response to inflammatory stimuli and stress. In many cancers, the canonical NF-κB pathway is aberrantly and constitutively active, driving the expression of genes that are critical for tumorigenesis. The IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is the central regulator of this pathway. IKKβ, in particular, is the predominant kinase responsible for the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB), which sequesters NF-κB in the cytoplasm. The degradation of IκB allows for the nuclear translocation of NF-κB, where it initiates the transcription of its target genes.
PS-1145 has emerged as a key pharmacological tool and potential therapeutic agent that specifically targets the IKK complex. By inhibiting IKKβ, PS-1145 effectively blocks the downstream activation of NF-κB, leading to the suppression of tumor growth and the induction of apoptosis in a variety of cancer cell types. This guide will detail the evidence supporting the validation of IKKβ as the target of PS-1145 in cancer cells.
Quantitative Data on PS-1145 Activity
The efficacy of PS-1145 has been quantified across various assays and cancer cell lines. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of PS-1145
| Target | IC50 (µM) | Notes |
| IKKβ | 0.25 | |
| PIM1 | Similar potency to IKKβ | Off-target activity |
| PIM3 | Similar potency to IKKβ | Off-target activity |
| IKKα | Not significant | Demonstrates selectivity over IKKα |
| IKKε | Not significant | Demonstrates selectivity over IKKε |
| TBK1 | Not significant | Demonstrates selectivity over TBK1 |
Table 2: Cellular Potency of PS-1145 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HONE1 | Nasopharyngeal Carcinoma | 26.5[1] |
| HK1 | Nasopharyngeal Carcinoma | 25.8[1] |
| C666 | Nasopharyngeal Carcinoma | 8.7[1] |
| NPC43 | Nasopharyngeal Carcinoma | 6.7[1] |
| NP460 (non-tumorigenic) | Nasopharyngeal Epithelial | > 40[1] |
| NP69 (non-tumorigenic) | Nasopharyngeal Epithelial | 37.2[1] |
| PC-3 | Prostate Carcinoma | 5-20 (effective concentration range)[2] |
| DU145 | Prostate Carcinoma | 5-20 (effective concentration range)[2] |
Signaling Pathway and Mechanism of Action
PS-1145 exerts its anti-cancer effects by directly inhibiting the catalytic activity of IKKβ, thereby blocking the canonical NF-κB signaling pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of action of PS-1145 in blocking the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PS-1145's activity. The following sections provide protocols for key experiments.
In Vitro IKKβ Kinase Assay
This assay directly measures the inhibitory effect of PS-1145 on the enzymatic activity of IKKβ.
Caption: Workflow for an in vitro IKKβ kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP).
-
Dilute recombinant active IKKβ to the desired concentration in kinase buffer.
-
Prepare a stock solution of the IκBα substrate (e.g., GST-tagged IκBα peptide).
-
Prepare serial dilutions of PS-1145 in DMSO and then in kinase buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine IKKβ and the desired concentration of PS-1145 or vehicle (DMSO).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the IκBα substrate and ATP (spiked with γ-³²P-ATP for radioactive detection).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and visualize the phosphorylated IκBα band using a phosphorimager.
-
For non-radioactive assays, transfer the proteins to a PVDF membrane and detect phosphorylated IκBα using a phospho-specific antibody via Western blotting.
-
Quantify the band intensities and calculate the IC50 value of PS-1145.
-
Western Blot Analysis of NF-κB Pathway Activation
This method is used to assess the phosphorylation status and localization of key proteins in the NF-κB pathway within cancer cells treated with PS-1145.
Caption: Workflow for Western blot analysis of the NF-κB pathway.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of PS-1145 or vehicle for a specified time (e.g., 1-2 hours).
-
(Optional) Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors. For analyzing protein localization, perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKKβ, phospho-IκBα, total IκBα, phospho-p65, total p65, and loading controls (e.g., β-actin or GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions, and α-tubulin for cytoplasmic fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of PS-1145 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for a cell viability MTT assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of PS-1145 in culture medium.
-
Remove the old medium and add the medium containing different concentrations of PS-1145 or vehicle control to the wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Reaction:
-
After the incubation period, add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the PS-1145 concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Tumor Model
This in vivo model is essential for evaluating the anti-tumor efficacy of PS-1145 in a more physiologically relevant setting.
Protocol:
-
Cell Preparation and Implantation:
-
Culture the desired cancer cell line (e.g., PC-3 or DU145 for prostate cancer) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer PS-1145 or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting, or immunohistochemistry).
-
Conclusion
The collective data strongly support the validation of IKKβ as the primary molecular target of PS-1145 in cancer cells. Through its potent and selective inhibition of IKKβ, PS-1145 effectively abrogates the pro-survival and pro-proliferative signals mediated by the canonical NF-κB pathway. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of PS-1145 and other IKK inhibitors in preclinical cancer research and drug development. The successful application of these methodologies will be instrumental in further elucidating the therapeutic potential of targeting the NF-κB pathway in oncology.
References
PS-1145 Dihydrochloride: A Technical Guide for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PS-1145 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the immune response, regulating inflammation, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as in cancer. This technical guide provides an in-depth overview of PS-1145 dihydrochloride, its mechanism of action, and its applications in immunology research. It includes detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Introduction to this compound
PS-1145 is a potent inhibitor of the IκB kinase (IKK) complex, with a reported IC50 of 88 nM for IKKβ.[1][2] It demonstrates selectivity for IKKβ over a panel of other kinases.[1] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. Its ability to modulate the NF-κB pathway makes it a valuable tool for investigating immune responses and a potential therapeutic agent for a range of diseases.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary target of PS-1145. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), the IKK complex (composed of IKKα, IKKβ, and NEMO/IKKγ) is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. These genes encode a wide array of proteins involved in the immune response, including cytokines, chemokines, adhesion molecules, and anti-apoptotic factors.
PS-1145 directly inhibits the catalytic activity of IKKβ, thereby blocking the initial step of IκBα phosphorylation. This leads to the stabilization of the IκBα/NF-κB complex in the cytoplasm and a subsequent reduction in NF-κB-mediated gene transcription.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IKKβ) | 88 nM | N/A | [1][2] |
| IC50 (IKK complex) | 100 nM | N/A | [1] |
| Application | Cell Type | Concentration Range | Effect | Reference |
| Inhibition of T-cell Proliferation | Alloreactive T-cells | 6 - 10 µM | Significant inhibition of proliferation | [3] |
| Inhibition of NF-κB Activation | CD4+ T-cells | 10 µM | Inhibition of p65 nuclear localization | [3] |
| Inhibition of Myeloma Cell Proliferation | MM.1S, U266, RPMI-8226 | 1.5 - 50 µM | Inhibition of proliferation | [1] |
| Inhibition of Osteoclast Differentiation | RAW 264.7 cells | 5 - 10 µM | Inhibition of RANKL-induced differentiation | [1] |
Experimental Protocols
This section provides detailed protocols for key immunological assays using this compound. These protocols are based on established methodologies and should be optimized for specific experimental conditions.
T-Cell Proliferation Assay (CFSE-based)
This protocol describes how to assess the effect of PS-1145 on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
CFSE (5 mM stock in DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PHA)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If required, further purify T-cells using magnetic-activated cell sorting (MACS).
-
CFSE Staining: a. Resuspend cells at 1 x 106 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Wash the cells twice with complete RPMI-1640 medium.
-
Cell Seeding and Treatment: a. Resuspend CFSE-labeled cells in complete RPMI-1640 medium at 1 x 106 cells/mL. b. Seed 1 x 105 cells per well in a 96-well round-bottom plate. c. Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 1-20 µM. Include a vehicle control (DMSO). d. Add the PS-1145 dilutions or vehicle to the respective wells.
-
T-Cell Activation: a. Add T-cell activation stimuli to the wells (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL). b. Include unstimulated control wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells from the wells. b. Stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired. c. Resuspend the cells in FACS buffer. d. Acquire data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel. Proliferation is indicated by a halving of CFSE intensity with each cell division.
Cytokine Release Assay
This protocol outlines a method to measure the effect of PS-1145 on the production of cytokines by immune cells.
Materials:
-
This compound
-
PBMCs or specific immune cell populations (e.g., macrophages, dendritic cells)
-
Appropriate cell culture medium
-
Stimulating agent (e.g., LPS for macrophages, anti-CD3/CD28 for T-cells)
-
ELISA kits or multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ)
-
96-well flat-bottom tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed 2 x 105 cells per well in a 96-well flat-bottom plate in 100 µL of culture medium.
-
PS-1145 Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add 50 µL of the PS-1145 dilutions or vehicle control to the appropriate wells. c. Pre-incubate the cells with PS-1145 for 1-2 hours at 37°C.
-
Cell Stimulation: a. Prepare the stimulating agent at the desired concentration in culture medium. b. Add 50 µL of the stimulating agent to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: a. Perform ELISA or a multiplex bead array assay on the collected supernatants according to the manufacturer's instructions to quantify the levels of the cytokines of interest.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol details a method to visualize the effect of PS-1145 on the nuclear translocation of the NF-κB p65 subunit using immunofluorescence microscopy.[3]
Materials:
-
This compound
-
Adherent immune cells (e.g., macrophages, or T-cells on coated coverslips)
-
Cell culture medium
-
Stimulating agent (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
PS-1145 Treatment: Treat the cells with the desired concentrations of PS-1145 or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF-α) for 30-60 minutes.
-
Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: a. Permeabilize the cells with permeabilization buffer for 10 minutes. b. Wash three times with PBS.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Antibody Staining: a. Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C. b. Wash three times with PBS. c. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. d. Wash three times with PBS.
-
Nuclear Staining and Mounting: a. Stain the nuclei with DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In unstimulated or PS-1145-treated stimulated cells, p65 staining will be predominantly cytoplasmic. In stimulated cells without PS-1145, p65 staining will be concentrated in the nucleus.
Applications in Immunology Research
This compound is a versatile tool for a wide range of immunology research applications:
-
Inflammation: Investigating the role of the NF-κB pathway in inflammatory processes and for screening anti-inflammatory compounds.
-
Autoimmune Diseases: Modeling the effects of NF-κB inhibition in autoimmune conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
-
T-Cell Biology: Studying the signaling pathways that govern T-cell activation, proliferation, and differentiation.
-
Innate Immunity: Elucidating the role of NF-κB in the responses of innate immune cells, such as macrophages and dendritic cells, to pathogens.
-
Graft-versus-Host Disease (GVHD): Research has shown that PS-1145 can inhibit the proliferation of alloreactive T-cells, suggesting its potential in studying and mitigating GVHD.[3]
-
Cancer Immunology: Investigating the interplay between the NF-κB pathway and the tumor microenvironment, and its role in immune evasion.
Conclusion
This compound is a valuable pharmacological tool for dissecting the intricate role of the NF-κB signaling pathway in the immune system. Its specificity and potency make it an excellent choice for in vitro and potentially in vivo studies aimed at understanding and modulating immune responses. The data and protocols provided in this guide serve as a comprehensive resource for researchers looking to incorporate PS-1145 into their immunology research programs. As with any inhibitor, careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.
References
The Impact of PS-1145 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway plays a central role in the transcriptional regulation of a wide array of pro-inflammatory cytokines. Consequently, PS-1145 has been investigated as a modulator of cytokine production in various pathological contexts, including inflammatory diseases and cancer. This technical guide provides an in-depth overview of the effects of PS-1145 on the production of key cytokines, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction
The aberrant production of cytokines is a hallmark of numerous diseases, driving chronic inflammation, autoimmune disorders, and cancer progression. The NF-κB signaling cascade is a primary driver of the expression of many of these cytokines, including interleukins (IL-1, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). The IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is a key upstream activator of this pathway. By phosphorylating the inhibitory IκB proteins, the IKK complex triggers their degradation and the subsequent translocation of NF-κB dimers to the nucleus, where they initiate the transcription of target genes.
PS-1145 has emerged as a valuable research tool and potential therapeutic agent due to its specific inhibition of IKK, primarily IKKβ. This inhibition effectively blocks the activation of the canonical NF-κB pathway, thereby attenuating the production of NF-κB-dependent cytokines. This guide will synthesize the available data on the effects of PS-1145 on cytokine production, providing a comprehensive resource for researchers in the field.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
PS-1145 exerts its effects by directly inhibiting the kinase activity of the IKK complex. The canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the activation of the IKK complex.
Activated IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those encoding for pro-inflammatory cytokines, and initiates their transcription.
PS-1145, by inhibiting IKK, prevents the initial phosphorylation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of cytokine genes.[1]
Quantitative Data on Cytokine Inhibition
PS-1145 has demonstrated efficacy in reducing the production of several key pro-inflammatory cytokines across various cell types and disease models. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibition of Cytokine Production by PS-1145
| Cell Type | Stimulus | Cytokine Measured | PS-1145 Concentration | % Inhibition / IC50 | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | IC50: 4.7 µmol/L | 50% | [2] |
| Human Prostate Cancer Cells (DU-145 and PC-3) | Basal | IL-6 | 20 µmol/L | Significant Reduction | [3][4] |
| Human Airway Smooth Muscle Cells | IL-1β and TNF-α | Various Cytokines | Not specified | Dose-dependent inhibition | [1] |
| Multiple Myeloma (MM) Cells | Adherence to Bone Marrow Stromal Cells | IL-6 | Not specified | Inhibition of secretion | [5] |
Table 2: In Vivo Effects of PS-1145 on Cytokine Levels
| Animal Model | Condition | Cytokine Measured | PS-1145 Dosage | Outcome | Reference |
| Rat Model of Asthma | Allergen Challenge | Inflammatory Cytokines | Not specified | Reduction in expression | [6] |
| Mouse LPS Challenge Model | LPS Injection | Plasma TNF-α | 50 mg/kg (oral) | ~60% inhibition | [7] |
| Rat Model of Hypothalamic Inflammation | High-Fat Diet + IL-4 | Inflammatory Cytokines | Intracerebroventricular injection | Blockade of inflammation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PS-1145's effect on cytokine production.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using Ficoll-Paque density gradient centrifugation. Prostate cancer cell lines (e.g., DU-145, PC-3) and multiple myeloma cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
PS-1145 Preparation: PS-1145 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.
-
Cell Stimulation: To induce cytokine production, cells are often stimulated with agents like lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL or with a combination of cytokines such as IL-1β (1 ng/mL) and TNF-α (10 ng/mL).
-
Treatment Protocol: Cells are pre-incubated with various concentrations of PS-1145 for a specified period (e.g., 1-2 hours) before the addition of the stimulus. The cells are then incubated for a further period (e.g., 24 hours) to allow for cytokine production.
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine concentrations in cell culture supernatants or serum.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubated overnight at 4°C.
-
Blocking: The plate is washed and then blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants or standards of known cytokine concentrations are added to the wells and incubated for 2 hours at room temperature.
-
Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[8]
NF-κB Activation Assays
-
Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect the binding of NF-κB to DNA. Nuclear extracts from treated cells are incubated with a radiolabeled DNA probe containing an NF-κB binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band in PS-1145-treated cells indicates reduced NF-κB DNA binding activity.[3]
-
Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter. Following treatment with PS-1145 and a stimulus, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity reflects reduced NF-κB transcriptional activity.[3]
Discussion and Future Directions
The collective evidence strongly indicates that PS-1145 is an effective inhibitor of pro-inflammatory cytokine production, acting through the targeted inhibition of the IKK/NF-κB signaling pathway. The quantitative data, though derived from diverse experimental systems, consistently demonstrates a dose-dependent reduction in key cytokines such as TNF-α and IL-6.
For drug development professionals, PS-1145 and its analogs represent a promising class of anti-inflammatory agents. The detailed protocols provided herein offer a foundation for the preclinical evaluation of such compounds. Future research should aim to establish a more comprehensive profile of the cytokines affected by PS-1145 in a wider range of disease-relevant cell types and in vivo models. Furthermore, elucidating the precise dose-response relationships and IC50 values for a broader panel of cytokines will be crucial for optimizing therapeutic strategies.
The development of more selective IKK inhibitors, building on the foundation of molecules like PS-1145, holds significant potential for the treatment of a multitude of inflammatory and neoplastic diseases. The experimental frameworks outlined in this guide will be instrumental in advancing these endeavors.
Conclusion
PS-1145 serves as a powerful tool for dissecting the role of the NF-κB pathway in cytokine regulation and as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative effects on cytokine production, and the experimental methodologies employed in its characterization. By leveraging this information, researchers and drug developers can further explore the therapeutic potential of IKK inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Interleukin 6, a nuclear factor-kappaB target, predicts resistance to docetaxel in hormone-independent prostate cancer and nuclear factor-kappaB inhibition by PS-1145 enhances docetaxel antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transcriptional regulation of cytokine function in airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. europeanreview.org [europeanreview.org]
Methodological & Application
PS-1145 Dihydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of PS-1145 dihydrochloride (B599025), a potent and selective inhibitor of IκB kinase (IKK).
PS-1145 dihydrochloride is a valuable tool for investigating the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[1][2][3] These notes provide essential information on solubility, preparation of solutions, and the compound's mechanism of action to facilitate its effective use in research settings.
Physicochemical and Solubility Data
This compound is a yellow solid with a molecular weight of 395.67 g/mol .[4] Its solubility is a critical factor for the design of both in vitro and in vivo experiments. The following table summarizes the known solubility of this compound in common laboratory solvents. Gentle warming and sonication can be used to facilitate dissolution.[4][5][6]
| Solvent | Concentration | Conditions |
| DMSO | Soluble to 5 mM | With gentle warming.[4] |
| DMSO | >3 mg/mL | With warming to ~60 °C for 2 minutes.[5][7] |
| DMSO | ≥20 mg/mL | - |
| DMSO | 50 mg/mL (154.92 mM) | Sonication is recommended.[6] |
| Water | ~10 mg/mL | With warming to 60 °C.[7] |
| Methanol:Water (1:1) | ≥5 mg/mL | With warming to 60 °C for 5 minutes.[5][7] |
| Ethanol | 2 mg/mL (6.19 mM) | Heating is recommended.[6] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
PS-1145 is a selective inhibitor of the IκB kinase (IKK) complex, with an IC50 of 100 nM.[4] IKK is a key upstream regulator of the NF-κB signaling cascade. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α), the IKK complex becomes activated and phosphorylates IκBα.[3][8] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[2][3] PS-1145 blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[4][5][8]
References
- 1. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of IκB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats. | University of Kentucky College of Arts & Sciences [aaas.as.uky.edu]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound, >=98% (HPLC), solid - Forlabs Website [forlabs.co.uk]
- 6. PS-1145 | IκB/IKK | Apoptosis | TargetMol [targetmol.com]
- 7. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PS-1145 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the nuclear translocation and transcriptional activity of NF-κB. Given the constitutive activation of the NF-κB pathway in numerous malignancies and inflammatory conditions, PS-1145 serves as a valuable tool for in vitro research to explore the therapeutic potential of NF-κB inhibition.
These application notes provide a comprehensive overview of the in vitro use of PS-1145, including its mechanism of action, protocols for common cell-based assays, and a summary of its activity in various cell lines.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα), leading to the activation of the IKK complex. Activated IKK phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα liberates the NF-κB dimer (typically p65/p50), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of proteins involved in inflammation, cell survival, proliferation, and angiogenesis. PS-1145 specifically inhibits the kinase activity of IKK, thereby preventing IκBα phosphorylation and all subsequent downstream events in the NF-κB pathway.
Data Presentation
PS-1145 Inhibitory Activity
| Target | Assay Format | IC₅₀ / Kᵢ | Reference |
| IKK Complex | ELISA | Kᵢ = 88 nM | [1](2) |
Cellular Activity of PS-1145
| Cell Line | Cancer Type | Assay | Effective Concentration | Endpoint | Reference |
| MM.1S | Multiple Myeloma | MTT Assay | ~50 µM | 48 hours | [3](4) |
| PC-3 | Prostate Carcinoma | NF-κB Inhibition | 5-20 µM | Not Specified | [5](6) |
| DU145 | Prostate Carcinoma | NF-κB Inhibition | 5-20 µM | Not Specified | [5](6) |
| RT4 | Bladder Cancer | IL-8 mRNA Inhibition | 10 µM (50% inhibition) | 24 hours | [7](8) |
| RT4 | Bladder Cancer | IL-8 mRNA Inhibition | 50 µM (90% inhibition) | 24 hours | [7](8) |
| HASM | Human Airway Smooth Muscle | NF-κB Luciferase Assay | 0.3-30 µM | 8 hours | [9](10) |
Experimental Protocols
Preparation of PS-1145 Stock Solution
PS-1145 is soluble in dimethyl sulfoxide (B87167) (DMSO).[3]
-
Reconstitution: Prepare a high-concentration stock solution of PS-1145 in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.23 mg of PS-1145 (MW: 322.75 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the PS-1145 stock solution at room temperature. Prepare fresh working dilutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to assess the effect of PS-1145 on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PS-1145 stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Include wells for blank controls (medium only).
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of PS-1145 in complete medium. Remove the old medium from the wells and add 100 µL of the PS-1145 dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of PS-1145 concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with PS-1145.
Materials:
-
Cells treated with PS-1145 and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Culture cells with the desired concentrations of PS-1145 for the specified duration. For adherent cells, collect both the floating and attached cells. Wash the attached cells with PBS and detach them using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant. For suspension cells, collect by centrifugation.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay is used to quantify the transcriptional activity of NF-κB in cells transiently or stably transfected with a luciferase reporter construct containing NF-κB binding sites.
Materials:
-
Cells transfected with an NF-κB luciferase reporter plasmid
-
PS-1145 stock solution
-
Stimulating agent (e.g., TNFα, IL-1β)
-
Luciferase Assay System (with lysis buffer and luciferase substrate)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate and allow them to attach overnight.
-
Pre-treatment with PS-1145: Pre-treat the cells with various concentrations of PS-1145 or vehicle control for a specified time (e.g., 90 minutes).[9]
-
Stimulation: Add the NF-κB-inducing agent (e.g., TNFα at 10 ng/mL) to the wells and incubate for the optimal duration for luciferase expression (e.g., 8 hours).[9]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding the manufacturer-provided lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to a new opaque plate (if necessary) and add the luciferase substrate. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Express the results as a percentage of the stimulated control.
NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
Materials:
-
Cells treated with PS-1145 and/or a stimulant
-
Nuclear extraction buffers
-
Labeled (e.g., biotinylated or radioactive) DNA probe with NF-κB consensus sequence
-
Poly(dI-dC)
-
Binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (e.g., chemiluminescence or autoradiography)
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat cells with PS-1145 and/or a stimulant. Harvest the cells and prepare nuclear extracts using a commercial kit or standard laboratory protocols. Determine the protein concentration of the extracts.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (e.g., 5-10 µg), poly(dI-dC) (a non-specific competitor), and the labeled NF-κB probe in the binding buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow the formation of DNA-protein complexes.
-
Electrophoresis: Add loading buffer to the reactions and load the samples onto a native (non-denaturing) polyacrylamide gel. Run the gel in an appropriate buffer system until the dye front is near the bottom.
-
Transfer and Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Detect the labeled probe using the appropriate method (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescent detection).
-
Analysis: The presence of a shifted band (slower migration than the free probe) indicates NF-κB binding. A decrease in the intensity of this band in PS-1145-treated samples compared to the stimulated control indicates inhibition of NF-κB DNA binding. For supershift analysis, an antibody specific to an NF-κB subunit (e.g., p65) can be added to the binding reaction, which will result in a further shift of the complex.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. rsc.org [rsc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-IκBα Following PS-1145 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a central regulator of immune and inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. In the canonical NF-κB pathway, IKK phosphorylates the inhibitory protein IκBα at serine residues 32 and 36. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate target gene transcription.
By inhibiting IKK, PS-1145 prevents the phosphorylation of IκBα (p-IκBα), thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking downstream signaling.[3] Western blotting for p-IκBα is a fundamental technique to assess the efficacy and mechanism of action of IKK inhibitors like PS-1145 in a cellular context. These application notes provide a comprehensive guide to utilizing PS-1145 in cell-based assays and detail a robust protocol for the detection of p-IκBα by Western blot.
Mechanism of Action of PS-1145
PS-1145 specifically targets the catalytic subunits of the IKK complex. Inhibition of IKK activity by PS-1145 directly prevents the phosphorylation of its substrate, IκBα. This leads to the accumulation of IκBα and the cytoplasmic retention of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[1][3]
Figure 1. NF-κB Signaling Pathway and Inhibition by PS-1145.
Data Presentation
The efficacy of PS-1145 in inhibiting IKK can be quantified by measuring the reduction in p-IκBα levels. Below are tables summarizing the inhibitory activity of PS-1145 from in vitro kinase assays and cell-based assays.
Table 1: In Vitro Inhibitory Activity of PS-1145
| Target | IC50 (nM) |
| IKKβ | 88 |
| IKK complex | 100 |
IC50 values represent the concentration of PS-1145 required to inhibit 50% of the kinase activity.
Table 2: Effect of PS-1145 on Cell Viability in Nasopharyngeal Carcinoma (NPC) Cell Lines
| Cell Line | IC50 (µM) |
| HONE1 | 26.5 |
| HK1 | 25.8 |
| C666 | 8.7 |
| NPC43 | 6.7 |
IC50 values were determined by MTT assay after 72 hours of treatment and indicate the concentration of PS-1145 that inhibits cell viability by 50%.[3]
Table 3: Illustrative Dose-Dependent Inhibition of IκBα Phosphorylation by PS-1145 in C666 Cells
| Treatment | PS-1145 Concentration (µM) | Normalized p-IκBα/Total IκBα Ratio (Illustrative) |
| Untreated Control | 0 | 1.00 |
| PS-1145 | 8 | 0.45 |
| PS-1145 | 16 | 0.15 |
| PS-1145 | 32 | 0.05 |
Note: The values in this table are for illustrative purposes and represent a hypothetical quantitative analysis based on the dose-dependent decrease in p-IκBα observed in Western blots from published studies.[3] Actual values may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the effect of PS-1145 on IκBα phosphorylation in a selected cell line.
Figure 2. Experimental Workflow for Western Blot Analysis of p-IκBα.
Materials and Reagents
-
Cell Line: A cell line known to have an active NF-κB pathway (e.g., HeLa, HEK293, or a relevant cancer cell line).
-
PS-1145: Dissolved in DMSO to a stock concentration of 10-20 mM and stored at -20°C.
-
NF-κB Inducer: e.g., Tumor Necrosis Factor-alpha (TNF-α), Lipopolysaccharide (LPS).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4x or 6x)
-
SDS-PAGE Gels: e.g., 10-12% polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-IκBα (Ser32/36) antibody.
-
Mouse anti-total IκBα antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Detection Reagent
-
Chemiluminescence Imaging System
Protocol
-
Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. b. Allow cells to adhere and grow overnight. c. Pre-treat cells with varying concentrations of PS-1145 (e.g., 0, 1, 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (DMSO). d. Stimulate the cells with an NF-κB inducer (e.g., 20 ng/mL TNF-α) for 15-30 minutes. Include an untreated, unstimulated control.
-
Cell Lysis: a. Place the culture plates on ice and aspirate the media. b. Wash the cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well. d. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add the appropriate volume of Laemmli sample buffer to 20-30 µg of protein from each sample. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. d. Briefly centrifuge the samples before loading.
-
SDS-PAGE and Protein Transfer: a. Load the prepared samples into the wells of an SDS-polyacrylamide gel. b. Run the gel at 100-120 V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 1 hour).
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Wash the membrane three times for 5-10 minutes each with TBST. c. Incubate the membrane with the primary antibody against p-IκBα (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. d. The next day, wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. d. To analyze total IκBα and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 6c to 7c. e. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the p-IκBα band intensity to the total IκBα band intensity or the loading control (β-actin or GAPDH).
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
Check the activity of the ECL reagent.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Decrease antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of washing conditions.
-
Ensure the purity of the protein samples.
-
By following these application notes and protocols, researchers can effectively utilize PS-1145 as a tool to investigate the NF-κB signaling pathway and accurately measure the inhibition of IκBα phosphorylation via Western blotting.
References
- 1. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PS-1145 NF-κB Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune regulation, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. The IκB kinase (IKK) complex is a central regulator of the canonical NF-κB pathway. Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, thereby activating their transcription.
PS-1145 is a potent and selective small molecule inhibitor of the IKK complex, which has been instrumental in the study of the NF-κB signaling cascade. By targeting IKK, PS-1145 prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of its downstream target genes.
The NF-κB luciferase reporter assay is a widely used, sensitive, and quantitative method for monitoring the activity of the NF-κB signaling pathway in living cells. This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a minimal promoter fused to multiple copies of the NF-κB consensus binding site. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the transcriptional activity of NF-κB. This application note provides a detailed protocol for utilizing the NF-κB luciferase reporter assay to characterize the inhibitory activity of PS-1145.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by the IKK inhibitor, PS-1145.
Caption: NF-κB signaling pathway and PS-1145 inhibition.
Experimental Workflow
The general workflow for assessing the inhibitory effect of PS-1145 on NF-κB activation using a luciferase reporter assay is depicted below.
Caption: PS-1145 NF-κB luciferase assay workflow.
Data Presentation
The inhibitory effect of PS-1145 on NF-κB-mediated luciferase activity is typically presented in a dose-response format. The following table provides a representative example of data that could be obtained from such an experiment.
Table 1: Representative Dose-Response Data for PS-1145 Inhibition of TNF-α-Induced NF-κB Luciferase Activity
| PS-1145 Concentration (µM) | Average Relative Light Units (RLU) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 120,000 | 0 |
| 0.1 | 1,350,000 | 110,000 | 10 |
| 0.3 | 1,125,000 | 95,000 | 25 |
| 1 | 750,000 | 60,000 | 50 |
| 3 | 375,000 | 35,000 | 75 |
| 10 | 150,000 | 15,000 | 90 |
| 30 | 75,000 | 8,000 | 95 |
Note: The data presented in this table is for illustrative purposes and represents typical results for an IKK inhibitor in an NF-κB luciferase reporter assay. Actual results may vary depending on the specific cell line, experimental conditions, and reporter construct used.
Experimental Protocols
This section provides a detailed, synthesized protocol for conducting a PS-1145 NF-κB luciferase reporter assay, based on common practices and published methodologies.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, A549) stably or transiently transfected with an NF-κB luciferase reporter plasmid and a constitutively expressing control reporter plasmid (e.g., Renilla luciferase for normalization).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PS-1145: Stock solution (e.g., 10 mM in DMSO).
-
NF-κB Activator: Recombinant human TNF-α or IL-1β (stock solution, e.g., 10 µg/mL).
-
Luciferase Assay System: A commercial dual-luciferase reporter assay system is recommended for accurate and reliable results.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
DMSO: Vehicle control.
-
Equipment:
-
White, opaque 96-well microplates suitable for luminescence measurements.
-
Luminometer capable of reading 96-well plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Multichannel pipettes.
-
Protocol
Day 1: Cell Seeding
-
Culture the NF-κB reporter cell line under standard conditions (37°C, 5% CO₂).
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine cell viability.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
Day 2: Compound Treatment and Stimulation
-
Prepare serial dilutions of PS-1145 in serum-free or low-serum medium. A typical final concentration range to test would be 0.1 µM to 30 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PS-1145 concentration.
-
Carefully remove the culture medium from the wells.
-
Add 90 µL of the appropriate PS-1145 dilution or vehicle control to each well. It is recommended to perform each treatment in triplicate.
-
Pre-incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.
-
Prepare the NF-κB activator (e.g., TNF-α) in serum-free or low-serum medium to a 10X final concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL).
-
Add 10 µL of the 10X NF-κB activator to each well, except for the unstimulated control wells. To the unstimulated control wells, add 10 µL of medium.
-
Incubate the plate for 8 hours at 37°C in a 5% CO₂ incubator.
Day 3: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Follow the manufacturer's instructions for the dual-luciferase reporter assay system. This typically involves the following steps: a. Remove the medium from the wells. b. Wash the cells once with 100 µL of PBS. c. Lyse the cells by adding the provided lysis buffer (e.g., 20-50 µL per well) and incubating for a specified time (e.g., 15 minutes) with gentle shaking. d. Transfer a portion of the cell lysate (e.g., 10-20 µL) to a new white, opaque 96-well plate. e. Add the firefly luciferase substrate to each well and immediately measure the luminescence (this is your experimental reporter). f. Add the stop and glo reagent (which quenches the firefly luciferase reaction and contains the substrate for the Renilla luciferase) to each well and measure the luminescence again (this is your normalization control).
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized relative light unit (RLU). This normalization corrects for variations in cell number and transfection efficiency.
-
Calculation of Percent Inhibition:
-
Subtract the average normalized RLU of the unstimulated control from all other values.
-
Set the average normalized RLU of the stimulated, vehicle-treated control as 100% activation (0% inhibition).
-
Calculate the percent inhibition for each PS-1145 concentration using the following formula: % Inhibition = 100 - [ (Normalized RLU of PS-1145 treated sample) / (Normalized RLU of vehicle-treated, stimulated sample) ] * 100
-
-
Dose-Response Curve and IC₅₀ Determination: Plot the percent inhibition as a function of the log of the PS-1145 concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of PS-1145 that causes 50% inhibition of NF-κB activity.
Conclusion
The NF-κB luciferase reporter assay is a robust and highly sensitive method for characterizing the activity of IKK inhibitors like PS-1145. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this assay in their studies of NF-κB signaling and in the evaluation of potential therapeutic agents targeting this critical pathway. Careful optimization of experimental parameters, such as cell density, compound incubation times, and activator concentrations, is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for PS-1145 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a key regulator of cellular processes involved in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many human malignancies, including nasopharyngeal carcinoma, prostate cancer, and multiple myeloma, making it a compelling target for therapeutic intervention.[1][3] PS-1145 exerts its anti-tumor effects by inhibiting the phosphorylation and subsequent degradation of IκB, which in turn prevents the nuclear translocation and activation of NF-κB.[1][2] This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[3]
These application notes provide detailed information and protocols for the use of PS-1145 in preclinical animal models of cancer. The following sections summarize key quantitative data, provide detailed experimental methodologies, and include visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
Table 1: In Vivo Dosing and Administration of PS-1145 in Rodent Models
| Animal Model | Cancer Type | Dose | Administration Route | Vehicle | Treatment Schedule | Reference |
| Nude Mice | Nasopharyngeal Carcinoma (HONE1 & C666 xenografts) | 3 mg/kg | Intravenous (tail vein) | 10% DMSO in sterile water | Bi-weekly | [1][2][4] |
| Wistar Rats | DMBA-induced Skin Tumor | 50 mg/kg | Intravenous | Not specified | Not specified |
Note: Apparent adverse effects were not observed in the nasopharyngeal carcinoma animal study at a dose of 3 mg/kg.[1][2][4]
Signaling Pathway
The following diagram illustrates the mechanism of action of PS-1145 in the NF-κB signaling pathway.
Experimental Protocols
Preparation of PS-1145 for In Vivo Administration
This protocol is adapted from a formulation used for in vivo studies.
Materials:
-
PS-1145 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300
-
Tween 80
-
Sterile water or saline
Procedure for a 3 mg/kg dose in mice (assuming 20g mouse and 100 µL injection volume):
-
Calculate the required concentration:
-
Dose = 3 mg/kg
-
Weight of mouse = 0.02 kg
-
Total dose per mouse = 3 mg/kg * 0.02 kg = 0.06 mg
-
Injection volume = 100 µL = 0.1 mL
-
Required concentration = 0.06 mg / 0.1 mL = 0.6 mg/mL
-
-
Prepare a stock solution in DMSO:
-
Dissolve PS-1145 in DMSO to create a concentrated stock solution (e.g., 5 mM). For in vivo use, a stock of 5 mM PS-1145 dihydrochloride (B599025) can be prepared in DMSO.
-
-
Prepare the final dosing solution:
-
For a final concentration of 0.6 mg/mL, dilute the DMSO stock solution in a vehicle of sterile water. A common vehicle for intravenous injection is 10% DMSO in sterile water.
-
To prepare 1 mL of the final solution:
-
Take the appropriate volume of the PS-1145 DMSO stock.
-
Add sterile water to a final volume of 1 mL, ensuring the final DMSO concentration is 10%.
-
Vortex briefly to mix.
-
-
Note: The solubility and stability of the formulation should be confirmed. Prepare the final dosing solution fresh on the day of injection.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of PS-1145 in a subcutaneous xenograft model.
Procedure:
-
Cell Culture: Culture human cancer cells (e.g., nasopharyngeal carcinoma cell lines HONE1 or C666) under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a suitable medium (e.g., serum-free medium with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., weekly).
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Administer PS-1145 (e.g., 3 mg/kg) or the vehicle control via the desired route (e.g., intravenous tail vein injection).
-
Follow the predetermined treatment schedule (e.g., bi-weekly).
-
-
Continued Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis.
-
Endpoint Analysis: Perform downstream analyses such as Western blotting and TUNEL assays on the collected tissues.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol outlines the steps for analyzing the effect of PS-1145 on key proteins in the NF-κB pathway in tumor tissues.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Expected Outcome: Treatment with PS-1145 is expected to decrease the levels of phosphorylated IκBα, leading to the stabilization of total IκBα and reduced nuclear translocation of p65.
TUNEL Assay for Apoptosis Detection
This protocol provides a general guideline for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptosis in tumor tissue sections.
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval if required by the specific TUNEL kit.
-
-
Permeabilization:
-
Treat the sections with Proteinase K to permeabilize the tissue.
-
-
TUNEL Staining:
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
If using a fluorescently labeled dUTP, the signal can be directly visualized. If using a biotin-labeled dUTP, an additional step with streptavidin-HRP and a chromogenic substrate or a fluorescently labeled streptavidin is required.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a suitable dye such as DAPI.
-
Mount the slides with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Expected Outcome: An increase in the number of TUNEL-positive cells is expected in the tumor tissues from animals treated with PS-1145 compared to the control group, indicating an induction of apoptosis.[5]
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. Researchers should adhere to all applicable institutional and national guidelines for the ethical use of animals in research.
References
- 1. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HKU Scholars Hub: The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells [hub.hku.hk]
- 5. genscript.com [genscript.com]
Application Notes and Protocols for PS-1145 in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Constitutive activation of the NF-κB pathway is a hallmark of many human cancers, contributing to tumor cell proliferation, survival, angiogenesis, and metastasis. By inhibiting IKK, PS-1145 effectively blocks the downstream activation of NF-κB, making it a compelling therapeutic agent for cancer research. These application notes provide a comprehensive overview of the use of PS-1145 in preclinical in vivo cancer models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
PS-1145 targets the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins. In unstimulated cells, IκB proteins bind to NF-κB dimers, sequestering them in the cytoplasm. Upon activation by various stimuli, IKK phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-tumorigenic genes. PS-1145's inhibition of IKK prevents this cascade, thereby suppressing NF-κB-mediated gene expression.
Data Presentation: In Vivo Efficacy of PS-1145
The following table summarizes the quantitative data from preclinical studies on the in vivo efficacy of PS-1145 in various cancer models.
| Cancer Model | Animal Model | Cell Line | PS-1145 Dosage and Administration | Efficacy Readout | Results | Reference |
| Nasopharyngeal Carcinoma | Nude Mice | C666 and HONE1 Xenografts | 3 mg/kg | Tumor Growth Suppression | Significant suppression of subcutaneous tumor formation. | [2] |
| Skin Tumor | Male Wistar Rats | DMBA-induced | 50 mg/kg, i.v. | Apoptosis Induction | Upregulation of p53, activation of caspases, and downregulation of NF-κB and VEGF. | [3] |
| Prostate Carcinoma | - | PC-3 and DU145 cells (in vitro) | 5-20 µM | Apoptosis Induction | Induced caspase 3/7-dependent apoptosis and sensitized cells to TNF-α induced apoptosis. | [4] |
| Nasopharyngeal Carcinoma | Nude Mice | C666 Xenografts | 32 µM (in vitro) | Apoptosis Induction | Increased percentage of apoptotic cells detected by TUNEL assay. | [2] |
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by PS-1145.
Experimental Protocols
Protocol 1: In Vivo Xenograft Model for Nasopharyngeal Carcinoma
This protocol is based on studies demonstrating the efficacy of PS-1145 in suppressing nasopharyngeal carcinoma (NPC) tumor growth.[2]
1. Animal Model:
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Housing: Maintain in a specific pathogen-free (SPF) environment with ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation:
-
Cell Lines: HONE1 or C666 (EBV-positive NPC cell lines)
-
Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) or serum-free medium. Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.
4. PS-1145 Formulation and Administration:
-
Formulation: Dissolve PS-1145 in a vehicle such as Dimethyl Sulfoxide (DMSO). For a 3 mg/kg dose, a stock solution can be prepared and further diluted with sterile saline or PBS to the final injection volume. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Dosage: 3 mg/kg body weight.
-
Administration: Administer the formulated PS-1145 or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Schedule: Administer daily or as determined by preliminary tolerability studies.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
6. Apoptosis Quantification (TUNEL Assay):
-
Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on tissue sections according to the manufacturer's protocol to detect apoptotic cells.
-
Quantify the percentage of TUNEL-positive cells by counting at least 500 cells in multiple high-power fields per tumor.
Experimental Workflow Diagram
Logical Relationships
The following diagram illustrates the logical flow from PS-1145 administration to its ultimate anti-cancer effects.
References
- 1. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PS-1145 Treatment in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key signaling pathway that is constitutively active in multiple myeloma and plays a crucial role in its pathogenesis is the nuclear factor-kappa B (NF-κB) pathway. This pathway regulates the transcription of genes involved in cell proliferation, survival, and drug resistance.[1] PS-1145 is a small molecule inhibitor that specifically targets IκB kinase β (IKKβ), a critical component of the canonical NF-κB signaling pathway.[1] By inhibiting IKKβ, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of NF-κB and the transcription of its target genes, leading to an anti-myeloma effect.[1][2]
These application notes provide a comprehensive overview of the use of PS-1145 for the treatment of multiple myeloma cell lines, including its mechanism of action, and detailed protocols for evaluating its efficacy.
Mechanism of Action of PS-1145 in Multiple Myeloma
PS-1145 exerts its anti-myeloma effects by specifically inhibiting the canonical NF-κB pathway. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by IκB proteins. In multiple myeloma, various stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate gene transcription that promotes cell survival and proliferation.[1]
PS-1145 acts as a selective inhibitor of IKKβ, preventing the initial phosphorylation of IκBα.[1] This inhibition stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby blocking the entire downstream signaling cascade. The therapeutic potential of PS-1145 has been demonstrated in preclinical studies, where it has been shown to inhibit the proliferation of multiple myeloma cells.[3]
Data Presentation
The following tables are templates for summarizing the quantitative data from experiments evaluating the effects of PS-1145 on multiple myeloma cell lines. Researchers should populate these tables with their own experimental results.
Table 1: Effect of PS-1145 on the Viability of Multiple Myeloma Cell Lines (IC50 Values)
| Cell Line | PS-1145 IC50 (µM) |
| RPMI-8226 | Enter experimental data |
| MM.1S | Enter experimental data |
| U266 | Enter experimental data |
IC50 values should be determined after a 48 or 72-hour treatment period using a cell viability assay such as the MTT assay.
Table 2: Induction of Apoptosis by PS-1145 in Multiple Myeloma Cell Lines
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| RPMI-8226 | Control (DMSO) | Enter experimental data |
| PS-1145 (e.g., 10 µM) | Enter experimental data | |
| MM.1S | Control (DMSO) | Enter experimental data |
| PS-1145 (e.g., 10 µM) | Enter experimental data | |
| U266 | Control (DMSO) | Enter experimental data |
| PS-1145 (e.g., 10 µM) | Enter experimental data |
% Apoptotic cells should be determined by flow cytometry after staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
Table 3: Effect of PS-1145 on Cell Cycle Distribution in Multiple Myeloma Cell Lines
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| RPMI-8226 | Control (DMSO) | Enter experimental data | Enter experimental data | Enter experimental data |
| PS-1145 (e.g., 10 µM) | Enter experimental data | Enter experimental data | Enter experimental data | |
| MM.1S | Control (DMSO) | Enter experimental data | Enter experimental data | Enter experimental data |
| PS-1145 (e.g., 10 µM) | Enter experimental data | Enter experimental data | Enter experimental data | |
| U266 | Control (DMSO) | Enter experimental data | Enter experimental data | Enter experimental data |
| PS-1145 (e.g., 10 µM) | Enter experimental data | Enter experimental data | Enter experimental data |
% of cells in each phase of the cell cycle should be determined by flow cytometry after staining with a DNA intercalating dye like Propidium Iodide (PI).
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of PS-1145.
Caption: General experimental workflow for evaluating PS-1145.
Experimental Protocols
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines RPMI-8226, MM.1S, and U266 can be obtained from authenticated cell banks.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Subculture cells every 2-3 days to maintain logarithmic growth.
PS-1145 Preparation
-
Stock Solution: Prepare a high-concentration stock solution of PS-1145 (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the complete culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of PS-1145.
-
Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of PS-1145 or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with PS-1145.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with PS-1145 at the desired concentration (e.g., IC50 concentration) or vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of PS-1145 on the cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with PS-1145 at the desired concentration or vehicle control for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for PS-1145 in Prostate Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with metastasis being the primary driver of poor prognosis. The invasion of cancer cells into surrounding tissues is a critical step in the metastatic cascade. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation has been implicated in the progression and metastasis of prostate cancer.[1][2] PS-1145 is a highly specific, small-molecule inhibitor of IκB kinase β (IKK-β), a critical kinase in the canonical NF-κB signaling pathway.[1] By inhibiting IKK-β, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of its target genes. This application note provides a detailed protocol for utilizing PS-1145 to study its effects on prostate cancer cell invasion and outlines the underlying signaling pathway.
Mechanism of Action of PS-1145
PS-1145 specifically targets IKK-β, preventing the phosphorylation of IκBα. This action blocks the release and nuclear translocation of the p65/p50 NF-κB complex. Consequently, the transcription of NF-κB target genes that promote cell invasion, such as those encoding matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), is downregulated.[3][4] Furthermore, inhibition of the NF-κB pathway can reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell motility and invasion.
Quantitative Data Summary
PS-1145 has been shown to inhibit the invasion of highly invasive prostate cancer cells in a dose-dependent manner.[1] The inhibitory effect of PS-1145 on NF-κB activity, the upstream regulator of invasion, has been quantified, as shown in the table below.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| PS-1145 | LNCaP | TNFα-induced NF-κB activity | 4.7 | Gasparian et al., 2009 |
| PS-1145 | LNCaP | TPA-induced NF-κB activity | 3.4 | Gasparian et al., 2009 |
Experimental Protocols
Matrigel Invasion Assay Protocol
This protocol describes how to perform a Matrigel invasion assay to assess the effect of PS-1145 on prostate cancer cell invasion.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145)
-
PS-1145 (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8.0 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Methanol (B129727) or 4% Paraformaldehyde (PFA) for fixation
-
Crystal Violet or DAPI for staining
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL).
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture prostate cancer cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of PS-1145 (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Remove any remaining liquid from the rehydrated Matrigel.
-
Seed 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
-
Invasion Assay:
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Gently remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by incubating with cold methanol or 4% PFA for 10-20 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes or with DAPI for 5 minutes.
-
-
Quantification:
-
Wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells on the lower surface of the membrane using a microscope. Count at least five random fields per insert.
-
Calculate the average number of invaded cells per field. The percentage of invasion inhibition can be calculated relative to the vehicle control.
-
Visualizations
Signaling Pathway of PS-1145 in Prostate Cancer Cell Invasion
Caption: PS-1145 inhibits the NF-κB signaling pathway to block prostate cancer cell invasion.
Experimental Workflow for PS-1145 Invasion Assay
References
- 1. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Regulates Androgen Receptor Expression and Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NF-kappa B Signaling Promotes Growth of Prostate Cancer Cells in Bone | PLOS One [journals.plos.org]
- 4. Platelet-type 12-lipoxygenase induces MMP9 expression and cellular invasion via activation of PI3K/Akt/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chemoresistance in Chronic Myeloid Leukemia (CML) using PS-1145
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, the development of chemoresistance remains a significant clinical challenge. Resistance can be mediated by BCR-ABL1 mutations or by the activation of alternative, BCR-ABL1-independent survival pathways.
One such critical survival pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Constitutive activation of NF-κB has been observed in various hematological malignancies, including CML, where it promotes cell proliferation, survival, and resistance to apoptosis. PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a key regulator of the canonical NF-κB pathway. By blocking IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. These application notes provide a comprehensive overview and detailed protocols for utilizing PS-1145 to investigate and potentially overcome chemoresistance in CML.
Mechanism of Action of PS-1145 in CML
PS-1145 targets the IκB kinase (IKK) complex, which is a central component of the canonical NF-κB signaling pathway. In CML, the BCR-ABL1 oncoprotein can activate the NF-κB pathway, contributing to cell survival and resistance to TKI therapy. PS-1145 inhibits the catalytic activity of IKK, preventing the phosphorylation of IκBα. This stabilization of IκBα leads to the retention of the NF-κB (p65/p50) dimer in the cytoplasm, thereby blocking its nuclear translocation and the subsequent transcription of pro-survival and anti-apoptotic genes. Studies have demonstrated that inhibiting the NF-κB pathway with PS-1145 can induce apoptosis and inhibit the proliferation of CML cells, including those resistant to imatinib. Furthermore, the combination of PS-1145 with imatinib has been shown to have a synergistic effect in overcoming imatinib resistance.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of PS-1145 on CML cells.
Table 1: Effect of PS-1145 on NF-κB Activity in CML Cell Lines
| Cell Line | Treatment | Concentration | % Inhibition of NF-κB DNA Binding Activity |
| K562 (Imatinib-sensitive) | PS-1145 | 10 µM | 90% |
| KCL-22 (Imatinib-sensitive) | PS-1145 | 10 µM | 85% |
| K562r (Imatinib-resistant) | PS-1145 | 10 µM | 93% |
| KCLr (Imatinib-resistant) | PS-1145 | 10 µM | 82% |
Table 2: Effect of PS-1145 on Proliferation of CML Cell Lines
| Cell Line | Treatment | Concentration | % Inhibition of Proliferation |
| K562s | Imatinib | 1 µM | 48% |
| KCLs | Imatinib | 1 µM | 37% |
| K562r | Imatinib | 1 µM | No significant effect |
| KCLr | Imatinib | 1 µM | No significant effect |
| K562s | PS-1145 | 10 µM | 38% |
| KCLs | PS-1145 | 10 µM | 15% |
| K562r | PS-1145 | 10 µM | 22% |
| KCLr | PS-1145 | 10 µM | 28% |
| K562r | Imatinib + PS-1145 | 1 µM + 10 µM | Significant synergistic inhibition |
| KCLr | Imatinib + PS-1145 | 1 µM + 10 µM | Significant synergistic inhibition |
Table 3: Effect of PS-1145 on Apoptosis in Imatinib-Resistant CML Cell Lines
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| K562r | Control | - | 7% |
| K562r | Imatinib + PS-1145 | 1 µM + 20 µM | 69% |
| KCLr | Control | - | 9% |
| KCLr | Imatinib + PS-1145 | 1 µM + 20 µM | 71% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PS-1145 inhibits the IKK complex, preventing NF-κB nuclear translocation.
Caption: Workflow for assessing PS-1145 effects on CML chemoresistance.
Experimental Protocols
Cell Culture
-
Cell Lines: Imatinib-sensitive (e.g., K562) and imatinib-resistant (e.g., K562r) CML cell lines can be used. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, a low concentration of imatinib (e.g., 1 µM) can be maintained in the culture medium to retain the resistant phenotype.
-
Primary Cells: Bone marrow or peripheral blood mononuclear cells from CML patients can be isolated by Ficoll-Paque density gradient centrifugation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
CML cells
-
PS-1145, Imatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed CML cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight (if applicable).
-
Treat the cells with various concentrations of PS-1145, imatinib, or a combination of both. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/7-AAD Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
CML cells
-
PS-1145, Imatinib
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with 7-AAD (or Propidium Iodide)
-
1X Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed CML cells in 6-well plates and treat with PS-1145, imatinib, or a combination for 24-48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, 7-AAD-negative
-
Early apoptotic cells: Annexin V-positive, 7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, 7-AAD-positive
-
-
NF-κB p65 DNA Binding Activity Assay (ELISA-based)
This assay measures the amount of active NF-κB p65 subunit in nuclear extracts that can bind to its consensus DNA sequence.
-
Materials:
-
CML cells
-
PS-1145
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit (ELISA-based)
-
Microplate reader
-
-
Protocol:
-
Treat CML cells with PS-1145 for the desired time (e.g., 1-4 hours).
-
Prepare nuclear extracts from the treated and untreated cells according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the NF-κB p65 DNA binding assay according to the manufacturer's instructions of the ELISA kit. This typically involves:
-
Incubating the nuclear extracts in wells pre-coated with the NF-κB consensus sequence.
-
Washing away unbound proteins.
-
Adding a primary antibody specific to the p65 subunit.
-
Adding a secondary antibody conjugated to HRP.
-
Adding a colorimetric substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of NF-κB inhibition relative to the untreated control.
-
Colony-Forming Cell (CFC) Assay
This in vitro assay assesses the proliferative capacity of hematopoietic progenitor cells.
-
Materials:
-
Primary CML cells or CML cell lines
-
PS-1145, Imatinib
-
MethoCult™ medium (or similar methylcellulose-based medium) with appropriate cytokines
-
35 mm culture dishes
-
-
Protocol:
-
Prepare a cell suspension of CML cells.
-
Add the cells and the desired concentrations of PS-1145 and/or imatinib to the MethoCult™ medium.
-
Vortex the mixture thoroughly.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Rotate the dish to spread the medium evenly.
-
Incubate the dishes at 37°C in a 5% CO2 incubator with high humidity for 10-14 days.
-
Count the number of colonies (aggregates of >40 cells) under an inverted microscope.
-
Compare the number of colonies in the treated groups to the untreated control.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Materials:
-
CML cells
-
PS-1145
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat CML cells with PS-1145 for various time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Conclusion
PS-1145 serves as a valuable research tool for investigating the role of the NF-κB pathway in CML chemoresistance. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of targeting this pathway to overcome resistance to TKIs like imatinib. The synergistic effects observed when combining PS-1145 with imatinib suggest a promising therapeutic strategy for CML patients who have developed resistance. Further studies utilizing these methodologies will contribute to a deeper understanding of CML biology and the development of more effective treatment regimens.
Application Notes and Protocols for PS-1145 in Nasopharyngeal Carcinoma Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nasopharyngeal carcinoma (NPC) is a type of head and neck cancer with a high incidence in certain regions of the world. The nuclear factor kappa-B (NF-κB) signaling pathway has been identified as a crucial contributor to the development and progression of NPC.[1][2][3] PS-1145, a small molecule inhibitor of IκB kinase (IKK), targets the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of NF-κB.[1][2][3] This document provides detailed application notes and protocols for the use of PS-1145 in preclinical studies involving nasopharyngeal carcinoma xenografts, based on published research.
Mechanism of Action of PS-1145 in Nasopharyngeal Carcinoma
PS-1145 exerts its anti-tumor effects in nasopharyngeal carcinoma by inhibiting the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals, often constitutively active in cancer cells, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, marking it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and angiogenesis. PS-1145 specifically inhibits the IKK complex, thereby preventing IκB phosphorylation and degradation, and ultimately blocking NF-κB activation.[1][2][3] One of the downstream effects of PS-1145-mediated NF-κB inhibition in NPC cells is the induction of apoptosis.[2][3]
References
- 1. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PS-1145 for the Inhibition of Osteoclast Differentiation
For Research Use Only.
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. However, their excessive activity contributes to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. The differentiation of osteoclasts from their monocytic precursors is a complex process primarily driven by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a cascade of intracellular signaling events, with the Nuclear Factor-κB (NF-κB) pathway playing a pivotal role.[1][2] PS-1145 is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex, a key regulator of the canonical NF-κB signaling pathway. By targeting IKK, PS-1145 offers a powerful tool for researchers studying osteoclast biology and developing novel therapeutics for bone-related disorders.
Mechanism of Action
The canonical NF-κB pathway is central to RANKL-induced osteoclastogenesis. Upon RANKL stimulation, the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB p50/p65 heterodimer to translocate into the nucleus.[1] In the nucleus, NF-κB promotes the transcription of key osteoclastogenic factors, including c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][3] NFATc1 is considered the master transcription factor for osteoclast differentiation, and its auto-amplification is crucial for the expression of osteoclast-specific genes like Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K, and DC-STAMP.[1][3][4]
PS-1145 specifically inhibits the catalytic activity of the IKK complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking its nuclear translocation.[5] The net effect is the suppression of NF-κB-mediated gene transcription, leading to a potent inhibition of osteoclast differentiation and function.
Data Presentation
The following tables present illustrative quantitative data on the inhibitory effects of PS-1145 on osteoclast differentiation and function. This data is representative of the expected outcomes based on the known mechanism of action of IKK inhibitors.
Table 1: Dose-Dependent Inhibition of TRAP-Positive Osteoclast Formation by PS-1145
| PS-1145 Concentration (µM) | Number of TRAP-Positive Multinucleated Cells (per well) | Inhibition of Osteoclast Formation (%) |
| 0 (Vehicle Control) | 150 ± 12 | 0 |
| 0.1 | 115 ± 9 | 23.3 |
| 0.5 | 62 ± 7 | 58.7 |
| 1.0 | 25 ± 4 | 83.3 |
| 5.0 | 5 ± 2 | 96.7 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Effect of PS-1145 on Osteoclast-Mediated Bone Resorption
| Treatment | Resorbed Area (% of total area) | Inhibition of Bone Resorption (%) |
| Vehicle Control | 25.4 ± 3.1 | 0 |
| PS-1145 (1.0 µM) | 8.2 ± 1.5 | 67.7 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 3: PS-1145 Reduces the Expression of Key Osteoclastogenic Genes
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) | Inhibition of Gene Expression (%) |
| c-Fos | Vehicle Control | 1.00 ± 0.12 | 0 |
| PS-1145 (1.0 µM) | 0.35 ± 0.05 | 65.0 | |
| NFATc1 | Vehicle Control | 1.00 ± 0.15 | 0 |
| PS-1145 (1.0 µM) | 0.28 ± 0.04 | 72.0 | |
| TRAP (Acp5) | Vehicle Control | 1.00 ± 0.18 | 0 |
| PS-1145 (1.0 µM) | 0.19 ± 0.03 | 81.0 | |
| Cathepsin K (Ctsk) | Vehicle Control | 1.00 ± 0.11 | 0 |
| PS-1145 (1.0 µM) | 0.22 ± 0.06 | 78.0 |
Data are presented as mean ± standard deviation from a representative quantitative PCR experiment.
Mandatory Visualizations
Caption: PS-1145 inhibits the RANKL-induced NF-κB signaling pathway in osteoclast precursors.
Caption: Experimental workflow for assessing the inhibitory effect of PS-1145 on osteoclastogenesis.
Experimental Protocols
Osteoclast Differentiation Assay (TRAP Staining)
This protocol describes the in vitro generation of osteoclasts from mouse bone marrow macrophages (BMMs) and the assessment of differentiation by Tartrate-Resistant Acid Phosphatase (TRAP) staining.
Materials:
-
Mouse Bone Marrow Macrophages (BMMs)
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
PS-1145 (dissolved in DMSO)
-
TRAP Staining Kit
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed BMMs in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM containing 30 ng/mL M-CSF. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Induction of Differentiation: The next day, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and the desired concentrations of PS-1145 (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a vehicle control (DMSO).
-
Culture: Culture the cells for 4-6 days, replacing the medium every 2 days with fresh medium containing M-CSF, RANKL, and PS-1145.
-
TRAP Staining: After the culture period, wash the cells with PBS and fix them with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells with deionized water and stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a light microscope.
Bone Resorption Pit Assay
This assay measures the functional activity of mature osteoclasts by quantifying their ability to resorb a bone-like substrate.
Materials:
-
Bone-mimicking calcium phosphate-coated plates or dentin slices
-
Mature osteoclasts (generated as described above)
-
Toluidine Blue or other suitable stain for visualizing resorption pits
Procedure:
-
Osteoclast Generation: Generate mature osteoclasts on the bone-mimicking substrate by culturing BMMs with M-CSF and RANKL for 6-8 days.
-
Inhibitor Treatment: Treat the mature osteoclasts with fresh medium containing PS-1145 (e.g., 1.0 µM) or vehicle control for an additional 48 hours.
-
Cell Removal: Remove the osteoclasts by treating with a bleach solution or by sonication.
-
Staining: Wash the substrate extensively with water and then stain with 1% Toluidine Blue for 5 minutes.
-
Analysis: Visualize and capture images of the resorption pits using a microscope. Quantify the resorbed area using image analysis software (e.g., ImageJ).
Western Blot Analysis for Phosphorylated IκBα
This protocol details the detection of phosphorylated IκBα (p-IκBα) to confirm the inhibition of IKK activity by PS-1145.[5]
Materials:
-
BMMs or RAW 264.7 cells
-
PS-1145
-
RANKL
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed BMMs or RAW 264.7 cells in 6-well plates. Once confluent, pre-treat the cells with PS-1145 (e.g., 1.0 µM) for 1 hour.
-
Stimulate the cells with RANKL (100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection system. Quantify band intensities using densitometry and normalize p-IκBα levels to total IκBα and the loading control (β-actin).
Quantitative Real-Time PCR (qPCR) for Osteoclast-Specific Gene Expression
This protocol is for measuring the mRNA levels of key osteoclastogenic genes.[6]
Materials:
-
BMMs cultured as in the osteoclast differentiation assay
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., c-Fos, NFATc1, TRAP, Cathepsin K) and a housekeeping gene (e.g., GAPDH or Actb)
Primer Sequences (Mouse):
-
c-Fos:
-
NFATc1:
-
TRAP (Acp5):
-
Cathepsin K (Ctsk):
Procedure:
-
Cell Culture and Treatment: Culture BMMs with M-CSF, RANKL, and PS-1145 (or vehicle) for 3-4 days.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
References
- 1. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protein phosphatase 1 regulatory subunit 18 suppresses the transcriptional activity of NFATc1 via regulation of c-fos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: PS-1145 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of PS-1145 dihydrochloride (B599025) in DMSO.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of PS-1145 dihydrochloride in DMSO?
A1: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. Gentle warming can aid dissolution. For example, one supplier suggests that for PS-1145 (not the dihydrochloride salt), a 10 mg/mL solution can be made in DMSO.[1] For the dihydrochloride salt, solubility has been reported to be up to 5 mM with gentle warming. Another source indicates solubility of over 3 mg/mL at approximately 60°C.[2] Always use high-purity, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]
Q2: What are the recommended storage conditions for this compound powder and its DMSO stock solution?
A2: Recommendations for storage vary slightly between suppliers, but a general consensus can be followed for optimal stability.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[3] | Store in a desiccated environment. |
| +4°C or 2-8°C | Not specified | Acceptable for short-term storage.[4] | |
| DMSO Stock Solution | -80°C | Up to 1 year[3] or 2 years[5] | Recommended for long-term storage. |
| -20°C | Up to 1 month[3] | Suitable for short to medium-term storage. |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[3]
Q3: Is this compound sensitive to repeated freeze-thaw cycles when dissolved in DMSO?
A3: While specific data for this compound is not available, general studies on small molecules in DMSO suggest that repeated freeze-thaw cycles can be detrimental. One study indicated no significant loss for many compounds after 11 cycles, while another subjected compounds to 25 cycles to assess stability. To minimize potential degradation, it is best practice to aliquot stock solutions into single-use vials to avoid more than a few freeze-thaw cycles.
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: It is not recommended to store DMSO stock solutions of this compound at room temperature for extended periods. While some labs may keep solutions at room temperature for daily use, this can lead to degradation over time, especially due to the hygroscopic nature of DMSO which readily absorbs water from the atmosphere. Absorbed water can affect the stability of the dissolved compound. For any storage beyond a single working day, refrigeration at 4°C or freezing at -20°C or -80°C is recommended.
Q5: What is the mechanism of action of PS-1145?
A5: PS-1145 is a selective inhibitor of IκB kinase (IKK), particularly IKKβ.[1][6] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of the transcription factor NF-κB.[4][7] This blockage of IκBα degradation keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[7][8]
Signaling Pathway
Below is a diagram illustrating the NF-κB signaling pathway and the point of inhibition by PS-1145.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no compound activity in the assay. | Compound Degradation: Stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to water. | 1. Prepare a fresh stock solution from solid powder.2. Aliquot the new stock solution into single-use vials.3. Perform a dose-response experiment to verify the activity of the new stock solution. |
| Incorrect Concentration: Error in calculating the dilution from the stock solution. | 1. Double-check all calculations for dilutions.2. If possible, verify the concentration of the stock solution using a spectrophotometer, if a known extinction coefficient is available. | |
| Precipitation of the compound in the stock solution or assay medium. | Low Solubility: The concentration may be too high for the solvent or the temperature may be too low. DMSO solutions can freeze at 18.5°C. | 1. Gently warm the solution to see if the precipitate redissolves.2. If precipitation occurs in the aqueous assay medium, consider using a lower final concentration or adding a surfactant like Tween-80 (with appropriate vehicle controls). |
| Hygroscopic DMSO: Water absorbed by DMSO can reduce the solubility of the compound.[3] | 1. Use fresh, anhydrous DMSO for preparing stock solutions.2. Store DMSO properly, tightly capped, and consider using a desiccant. | |
| Inconsistent results between experiments. | Variable Compound Activity: Could be due to inconsistent handling of the stock solution (e.g., different number of freeze-thaw cycles). | 1. Use a fresh aliquot of the stock solution for each experiment.2. Ensure consistent experimental conditions, including incubation times and temperatures. |
| Pipetting Errors: Inaccurate pipetting of small volumes of concentrated stock solution. | 1. Use calibrated pipettes.2. Perform serial dilutions to work with larger, more accurate volumes. |
Experimental Protocols
Protocol for Assessing PS-1145 Stability in DMSO
This protocol provides a general workflow for researchers to assess the stability of their this compound stock solution if degradation is suspected.
Objective: To determine the relative stability of a this compound DMSO stock solution under specific stress conditions (e.g., room temperature incubation, multiple freeze-thaw cycles).
Materials:
-
This compound solid
-
Anhydrous DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance and pipettes
-
Appropriate vials
Workflow Diagram:
Methodology:
-
Preparation of T0 Sample: Accurately weigh this compound and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This is your time-zero (T0) reference sample. Immediately analyze a portion of this sample via HPLC.
-
Application of Stress Conditions:
-
Freeze-Thaw Cycles: Aliquot the T0 stock solution into several tubes. Subject them to the desired number of freeze-thaw cycles (e.g., freeze at -20°C for at least 1 hour, then thaw at room temperature for 30 minutes).
-
Room Temperature Incubation: Keep aliquots of the T0 stock solution at room temperature for various durations (e.g., 2, 8, 24 hours).
-
Control: Store an aliquot of the T0 stock solution under ideal conditions (-80°C) for the duration of the experiment.
-
-
HPLC Analysis:
-
At the end of each stress condition, dilute the samples to an appropriate concentration for HPLC analysis.
-
Run all samples, including the T0 and control samples, on the HPLC system. Use a validated method that provides good separation of the parent compound from potential degradants. A UV detector set to one of the absorbance maxima of PS-1145 (e.g., 293 nm or 364 nm) can be used.[1]
-
-
Data Analysis:
-
Compare the peak area of the PS-1145 peak in the stressed samples to the T0 sample. A decrease in the relative peak area suggests degradation.
-
Examine the chromatograms for the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of PS-1145 remaining in each stressed sample relative to the T0 sample.
-
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. PS 1145 dihydrochloride (10 MG) [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
PS-1145 Inhibitor Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the IKKβ inhibitor, PS-1145. This document includes troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PS-1145?
A1: PS-1145 is an IκB kinase (IKK) inhibitor with a primary focus on IKKβ.[1] Its mechanism of action involves blocking the phosphorylation of IκBα, which is a critical step in the activation of the NF-κB signaling pathway. By preventing IκBα phosphorylation, PS-1145 inhibits the degradation of this inhibitory protein, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of its target genes.[2][3]
Q2: What is the reported potency of PS-1145 against its intended target?
A2: PS-1145 has a reported IC50 of 88 nM for IKKβ and 100 nM for the IKK complex.[1] Another study reported an IC50 of 0.25 µM for IKKβ.[4]
Q3: Are there any known off-target effects of PS-1145?
A3: Yes. While often described as a specific IKKβ inhibitor, PS-1145 has been shown to inhibit other kinases. Notably, it inhibits PIM1 and PIM3 kinases with a potency similar to that of IKKβ.[4] At higher concentrations (e.g., 10 µM), it has also been observed to inhibit the RANKL-induced phosphorylation of ERK and JNK in certain cell types.[1]
Q4: Why is it important to be aware of the off-target effects of PS-1145?
A4: Understanding the off-target effects of any kinase inhibitor is crucial for accurate interpretation of experimental results. If a researcher observes a cellular phenotype that is not readily explained by the inhibition of the NF-κB pathway, it could be due to the inhibitor's effect on other signaling pathways, such as those regulated by PIM or MAP kinases. This knowledge is essential for designing well-controlled experiments and avoiding misinterpretation of data.
Q5: How should I prepare and store PS-1145?
A5: PS-1145 should be dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cellular phenotype not consistent with NF-κB inhibition. | The observed effect may be due to the inhibition of off-target kinases such as PIM1, PIM3, or the ERK/JNK pathways.[1][4] | 1. Validate with a structurally different IKKβ inhibitor: Use another IKKβ inhibitor with a different chemical scaffold to see if the phenotype is reproducible. If the effect is not observed with the second inhibitor, it is more likely an off-target effect of PS-1145.2. Rescue experiment: If possible, transfect cells with a constitutively active form of a suspected off-target kinase (e.g., PIM1) to see if it reverses the observed phenotype.3. Directly measure off-target activity: Use western blotting to check the phosphorylation status of known downstream targets of PIM kinases (e.g., BAD, 4E-BP1) or the ERK/JNK pathways (e.g., c-Jun, Elk-1). |
| Inconsistent results between experiments. | 1. Inhibitor instability: Improper storage or multiple freeze-thaw cycles of the PS-1145 stock solution can lead to degradation.2. Variability in cell culture conditions: Cell density, passage number, and stimulation conditions can all affect the cellular response to the inhibitor. | 1. Proper handling of the inhibitor: Aliquot the PS-1145 stock solution upon first use to minimize freeze-thaw cycles. Protect from light.2. Standardize experimental conditions: Ensure consistent cell seeding densities, use cells within a defined passage number range, and carefully control the timing and concentration of any stimuli used. |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target toxicity: Inhibition of kinases essential for cell survival could be causing the observed cell death.[4]2. On-target toxicity: In some cell lines, the inhibition of the pro-survival NF-κB pathway can lead to apoptosis.[5] | 1. Perform a dose-response curve: Determine the lowest effective concentration of PS-1145 that inhibits IKKβ activity without causing excessive cytotoxicity.2. Assess apoptosis: Use an apoptosis assay (e.g., TUNEL or Annexin V staining) to confirm if the observed cytotoxicity is due to programmed cell death.3. Compare with other IKKβ inhibitors: As mentioned above, using a different IKKβ inhibitor can help distinguish between on-target and off-target toxicity. |
| No effect of the inhibitor on NF-κB activity. | 1. Inactive compound: The inhibitor may have degraded.2. Insufficient concentration or incubation time: The concentration of PS-1145 may be too low, or the incubation time may be too short to achieve effective inhibition.3. Cell type resistance: Some cell lines may have compensatory mechanisms that bypass the need for IKKβ-mediated NF-κB activation. | 1. Use a fresh stock of PS-1145. 2. Optimize inhibitor concentration and incubation time: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and stimulus.3. Confirm target engagement: Use a western blot to check for the inhibition of IκBα phosphorylation as a direct readout of IKKβ activity. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of PS-1145
| Target | IC50 (nM) | Reference(s) |
| IKKβ | 88 | [1] |
| IKK Complex | 100 | [1] |
| IKKβ | 250 | [4] |
| PIM1 | ~250 | [4] |
| PIM3 | ~250 | [4] |
Experimental Protocols
IKK Kinase Assay (In Vitro)
This protocol is a generalized method for measuring the kinase activity of IKK in the presence of an inhibitor.
-
Preparation of Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at or below the Km for ATP for IKKβ.
-
Substrate: A peptide substrate for IKKβ, such as a biotinylated IκBα peptide.
-
PS-1145: Prepare a serial dilution of PS-1145 in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the recombinant IKKβ enzyme to the kinase buffer.
-
Add the desired concentration of PS-1145 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution and the IKKβ substrate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate. This can be done using various methods, such as an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA format, or by measuring ADP production using a commercial kit.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of PS-1145 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of PS-1145 or DMSO (vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Apoptosis (TUNEL) Assay
This protocol detects DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation:
-
Culture and treat cells with PS-1145 on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This step is crucial for allowing the labeling enzyme to access the nucleus.
-
Wash the cells with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
If using a directly labeled fluorescent dUTP, proceed to counterstaining.
-
If using an indirectly labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Wash the cells with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Visualizations
Caption: On- and off-target signaling pathways of PS-1145.
Caption: Experimental workflow for kinase selectivity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PS-1145 and Normal Cell Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of PS-1145 in normal cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with PS-1145, particularly concerning its effects on normal, non-cancerous cells.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high cytotoxicity in normal cell controls. | 1. High concentration of DMSO vehicle: Most cell lines tolerate up to 0.5% DMSO, while primary cells can be sensitive to concentrations as low as 0.1%.2. Off-target effects of PS-1145 at high concentrations: At concentrations around 50 μM, PS-1145 may inhibit other kinases besides IKKβ.[1]3. Cell type sensitivity: Different normal cell types exhibit varying sensitivities to PS-1145.4. Incorrect assessment of cell viability: The chosen viability assay may not be optimal for the cell type or experimental conditions. | 1. Perform a DMSO dose-response curve for your specific normal cell line to determine the maximum tolerated concentration.2. Use the lowest effective concentration of PS-1145 based on dose-response studies in your cancer cell line of interest. Consider using concentrations below 15 μM to minimize off-target effects.[1]3. Consult the data table below for known IC50 values in different normal cell lines. If your cell type is not listed, perform a dose-response experiment to determine its sensitivity.4. Use a secondary method to confirm viability. For example, supplement an MTT assay with a trypan blue exclusion assay or a live/dead cell staining kit. |
| Inconsistent results or batch-to-batch variability. | 1. Variability in PS-1145 powder: The purity and stability of the compound can vary between batches.2. Inconsistent preparation of stock solutions: PS-1145 is typically dissolved in DMSO. Improper dissolution or storage can affect its potency.3. Variations in cell culture conditions: Passage number, cell density, and media composition can influence cellular response. | 1. Purchase PS-1145 from a reputable supplier and request a certificate of analysis for each new batch.2. Prepare fresh stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments. |
| Discrepancy between expected and observed inhibition of NF-κB pathway in normal cells. | 1. Basal NF-κB activity is low in some normal cells: Unlike many cancer cells, normal cells may not have constitutively active NF-κB signaling.2. Ineffective stimulation of the NF-κB pathway: The stimulus used (e.g., TNF-α, IL-1β) may not be potent enough or may be used at a suboptimal concentration or time point. | 1. Confirm basal NF-κB activity in your normal cell line using a sensitive method like a luciferase reporter assay or by measuring IκBα phosphorylation.2. Optimize the stimulation conditions for your specific cell type. Perform a time-course and dose-response experiment for the chosen stimulus to ensure robust NF-κB activation. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of PS-1145?
PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex, with a higher selectivity for the IKKβ subunit (IC50 = 88 nM).[2] By inhibiting IKKβ, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the transcription factor NF-κB sequestered in the cytoplasm, thereby inhibiting its activity.[2]
2. Does PS-1145 exhibit cytotoxicity towards normal cells?
PS-1145 has been shown to have significantly lower cytotoxicity in some normal cell lines compared to tumorigenic cell lines.[3] For example, the IC50 values for normal nasopharyngeal epithelial cell lines NP460 and NP69 were found to be approximately 40 μM and 37.2 μM, respectively, which is considerably higher than the IC50 values observed in several nasopharyngeal carcinoma cell lines.[3] However, PS-1145 has been shown to abrogate the proliferation of primary human CD4(+) T cells.[2]
3. What are the known off-target effects of PS-1145?
While PS-1145 is a potent IKKβ inhibitor, it can exhibit off-target effects, particularly at higher concentrations. A study profiling its activity against a panel of over 70 protein kinases suggested that at concentrations of 50 μM, PS-1145 can inhibit other kinases, such as Cot/Tpl2 phosphorylation.[1] To minimize off-target effects, it is recommended to use the lowest effective concentration possible and to perform control experiments.
4. What is the recommended solvent and storage condition for PS-1145?
PS-1145 should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
5. How should I design my experiment to assess PS-1145 cytotoxicity in normal cells?
It is crucial to include a vehicle control (DMSO) at the same concentration used to dissolve PS-1145. A dose-response curve should be generated to determine the IC50 value for the specific normal cell line being used. It is also advisable to use a positive control for cytotoxicity to ensure the assay is performing as expected.
Data on PS-1145 Cytotoxicity in Normal Cells
| Cell Type | Assay | IC50 (μM) | Reference |
| Normal Nasopharyngeal Epithelial (NP460) | MTT | ~40 | [3] |
| Normal Nasopharyngeal Epithelial (NP69) | MTT | 37.2 | [3] |
| Human Primary CD4(+) T Cells | Proliferation | Proliferation abrogated | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of PS-1145 (and a vehicle control, DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
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Cell Preparation: Culture and treat cells with PS-1145 as required for the experiment.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzymes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Visualize the fluorescently labeled cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.
-
Data Analysis: The percentage of TUNEL-positive cells is determined to quantify the level of apoptosis.
Visualizations
Caption: PS-1145 inhibits the canonical NF-κB signaling pathway.
Caption: Workflow for assessing PS-1145 cytotoxicity in normal cells.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PS-1145 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PS-1145 for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is PS-1145 and what is its mechanism of action?
A1: PS-1145 is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex.[1] Its primary mechanism of action is to block the phosphorylation of IκBα, which is a critical step in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By inhibiting IKK, PS-1145 prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation.[1][2]
Q2: What is a typical starting concentration range for PS-1145 in cell viability assays?
A2: Based on published data, a typical starting concentration range for PS-1145 in cell viability assays is between 1 µM and 50 µM.[1][2][3] However, the optimal concentration is highly dependent on the cell line being used. For initial range-finding experiments, it is advisable to use a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
Q3: How should I prepare and store PS-1145 for cell culture experiments?
A3: PS-1145 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] For long-term storage, the DMSO stock solution should be stored at -20°C.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
Q4: Which cell viability assay is most suitable for use with PS-1145?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the effect of PS-1145 on cell viability.[1][2] However, if you encounter issues such as suspected interference of PS-1145 with the MTT reagent, alternative assays can be considered. These include the XTT, MTS, or WST-1 assays, which are also tetrazolium-based but may have different sensitivities. Other options that measure different cellular parameters include the resazurin (B115843) (AlamarBlue) assay (measures metabolic activity), ATP-based luminescence assays (measure ATP levels), and the Sulforhodamine B (SRB) assay (measures total protein content).
Data Presentation: PS-1145 IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for PS-1145 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| HONE1 | Nasopharyngeal Carcinoma | 26.5 | Not Specified | MTT |
| HK1 | Nasopharyngeal Carcinoma | 25.8 | Not Specified | MTT |
| C666 | Nasopharyngeal Carcinoma | 8.7 | Not Specified | MTT |
| NPC43 | Nasopharyngeal Carcinoma | 6.7 | Not Specified | MTT |
| K562s (sensitive) | Chronic Myelogenous Leukemia | ~20 (causes 47% inhibition) | 48 | MTT |
| KCLs (sensitive) | Chronic Myelogenous Leukemia | ~20 (causes 40% inhibition) | 48 | MTT |
| K562r (resistant) | Chronic Myelogenous Leukemia | ~20 (causes 33% inhibition) | 48 | MTT |
| KCLr (resistant) | Chronic Myelogenous Leukemia | ~20 (causes 40% inhibition) | 48 | MTT |
| RT4 | Bladder Cancer | ~10 (causes 50% inhibition of IL-8) | 24 | Not Specified |
| HeLa | Cervical Cancer | 0.1 | Not Specified | Kinase Assay |
Note: IC50 values can vary significantly between experiments due to differences in cell passage number, assay conditions, and other factors.
Experimental Protocols
Detailed Methodology for Optimizing PS-1145 Concentration using MTT Assay
This protocol outlines the steps for determining the optimal concentration of PS-1145 for inhibiting cell viability in your specific cell line.
1. Materials:
-
PS-1145
-
Dimethyl sulfoxide (DMSO)
-
Your chosen cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This should be determined empirically for each cell line to ensure that the cells are still in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
PS-1145 Treatment (Range-Finding Experiment):
-
Prepare a stock solution of PS-1145 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the PS-1145 stock solution in complete culture medium to create a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest PS-1145 concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of PS-1145.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the PS-1145 concentration to generate a dose-response curve and determine the approximate IC50 value.
-
-
Detailed IC50 Determination:
-
Based on the results of the range-finding experiment, perform a second experiment with a narrower range of PS-1145 concentrations around the approximate IC50 value.
-
Use at least 6-8 concentrations to obtain a more accurate dose-response curve and calculate the precise IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Potential Cause: Uneven cell seeding, pipetting errors, or edge effects.
-
Troubleshooting Steps:
-
Ensure the cell suspension is thoroughly mixed before and during plating.
-
Calibrate pipettes regularly and use a multichannel pipette for adding reagents.
-
Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to minimize evaporation.
-
Issue 2: Unexpectedly low cell viability in the vehicle control (DMSO).
-
Potential Cause: DMSO concentration is too high and is causing cytotoxicity.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%).
-
Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line.
-
Issue 3: Precipitate formation in the culture medium after adding PS-1145.
-
Potential Cause: Poor solubility of PS-1145 at the tested concentration in the aqueous culture medium.
-
Troubleshooting Steps:
-
Ensure the PS-1145 stock solution in DMSO is fully dissolved before diluting in the culture medium.
-
Prepare fresh dilutions for each experiment.
-
If precipitation persists, consider using a different solvent or a solubilizing agent, but first test its toxicity on your cells.
-
Issue 4: IC50 values are inconsistent with published data.
-
Potential Cause: Differences in experimental conditions, such as cell line passage number, cell seeding density, incubation time, or the specific viability assay used.
-
Troubleshooting Steps:
-
Use authenticated, low-passage cell lines.
-
Standardize all experimental parameters, including cell density and incubation times.
-
Consider that different viability assays measure different cellular parameters and can yield different IC50 values. If possible, confirm results with an alternative assay.
-
Issue 5: No significant effect of PS-1145 on cell viability, even at high concentrations.
-
Potential Cause: The cell line may be resistant to PS-1145 due to low expression of IKK or activation of alternative survival pathways.
-
Troubleshooting Steps:
-
Confirm the expression and activity of the NF-κB pathway in your cell line using techniques like Western blotting for phosphorylated IκBα or a reporter assay.
-
Investigate potential mechanisms of resistance.
-
Mandatory Visualizations
Caption: NF-κB Signaling Pathway and the inhibitory action of PS-1145.
Caption: Experimental workflow for optimizing PS-1145 concentration.
References
PS-1145 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with PS-1145 in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: My PS-1145, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a common issue known as "crashing out" and occurs because PS-1145 is poorly soluble in aqueous solutions.[1][2][3] When the concentrated DMSO stock is diluted into the aqueous buffer, the DMSO concentration decreases, and the compound's solubility limit in the mixed solvent is exceeded, leading to precipitation.[1][2]
To prevent this, consider the following solutions:
-
Optimize Final DMSO Concentration: Many cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%.[1] Determine the highest tolerable DMSO concentration in your specific assay that maintains PS-1145 solubility.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the pre-warmed aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Employ Co-solvents: For challenging situations, a mixture of solvents can enhance solubility. Consider preparing an intermediate stock solution in a combination of DMSO and other water-miscible organic solvents. For in vivo preparations, formulations with co-solvents like PEG300 and Tween-80 have been used.[4]
-
Heated Sonication: Gently warming the solution while sonicating can aid in dissolution. However, it is crucial to be cautious about the thermal stability of PS-1145.
Q2: What is the best way to prepare a stock solution of PS-1145?
A2: Due to its poor aqueous solubility, the recommended solvent for preparing a stock solution of PS-1145 is dimethyl sulfoxide (B87167) (DMSO).[4][5][6] PS-1145 is soluble in DMSO at concentrations ranging from 10 mg/mL to 64 mg/mL.[4][6] It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] For consistent results, ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
Q3: How should I store my PS-1145 stock solutions?
A3: PS-1145 stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation and solvent evaporation.[5][7][8] To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[7][8]
Q4: I am observing high variability in my assay results with PS-1145. Could this be related to solubility?
A4: Yes, high variability in assay results is a common consequence of poor compound solubility.[2] If PS-1145 is not fully dissolved or precipitates during the experiment, the actual concentration of the active compound will be inconsistent, leading to unreliable data. Before starting your experiment, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness. Centrifuging the plate and checking for a pellet can also help detect precipitation.[1]
Troubleshooting Guides
Issue 1: Visible Precipitation in Cell Culture Media
-
Problem: A precipitate is observed immediately or over time after adding the PS-1145 DMSO stock to the cell culture medium.
-
Troubleshooting Workflow:
Issue 2: Inconsistent Results in In Vivo Studies
-
Problem: High variability in animal studies, possibly due to inconsistent bioavailability from poor formulation.
-
Best Practices for In Vivo Formulation:
Caption: Workflow for in vivo formulation development.
Data Presentation
Table 1: Solubility of PS-1145 in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | 10 mg/mL | 31.0 | - | [6] |
| DMSO | 50 mg/mL | 154.9 | Sonication recommended | [5] |
| DMSO | 64 mg/mL | 198.3 | Use fresh, anhydrous DMSO | [4] |
| Ethanol | 2 mg/mL | 6.2 | Heating recommended | [4][5] |
| Water | < 1 mg/mL | < 3.1 | Insoluble or slightly soluble | [4][5] |
Table 2: Example In Vivo Formulation for a Poorly Soluble Compound
| Component | Percentage (%) | Purpose |
| PS-1145 | (as required) | Active Pharmaceutical Ingredient |
| DMSO | 5 | Primary Solvent |
| PEG300 | 40 | Co-solvent |
| Tween 80 | 5 | Surfactant/Emulsifier |
| ddH₂O | 50 | Vehicle |
| This is a general example formulation and may require optimization for PS-1145. | ||
| [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM PS-1145 Stock Solution in DMSO
-
Materials:
-
PS-1145 powder (Molecular Weight: 322.75 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of PS-1145 required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 322.75 g/mol * 1000 mg/g = 3.2275 mg
-
-
Weigh out the calculated amount of PS-1145 powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. A clear, yellowish solution should be obtained.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Dilution of PS-1145 into Aqueous Buffer for Cell-Based Assays
-
Materials:
-
10 mM PS-1145 stock solution in DMSO
-
Pre-warmed (37°C) aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure (Example for preparing a 10 µM working solution):
-
Prepare an intermediate dilution of the PS-1145 stock. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer.
-
While gently vortexing or swirling the buffer, add the corresponding volume of the 1 mM intermediate stock solution. For a final concentration of 10 µM, add 10 µL of the 1 mM stock to 990 µL of buffer. This results in a final DMSO concentration of 1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control in your experiment containing the same final concentration of DMSO as your test samples.
-
Signaling Pathway
PS-1145 is a specific inhibitor of the IκB kinase (IKK) complex, which plays a central role in the canonical NF-κB signaling pathway. [2][5][6][8][9][10][11]By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. [2][4][5]This leads to the inhibition of NF-κB translocation to the nucleus and the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation. [9][10]
Caption: The inhibitory effect of PS-1145 on the NF-κB signaling pathway.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PS-1145 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the IKK inhibitor PS-1145 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is PS-1145 and what is its mechanism of action?
PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex.[1] Its primary mechanism of action is to block the canonical NF-κB signaling pathway.[1] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This keeps the NF-κB p50/p65 heterodimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival, proliferation, and inflammation.[1][2][3]
Q2: We are observing a decrease in the efficacy of PS-1145 in our long-term cell culture experiments. What are the potential mechanisms of resistance?
The primary documented mechanism of acquired resistance to PS-1145 in cancer cells, particularly in nasopharyngeal carcinoma, involves the sustained activation of the NF-κB pathway despite the presence of the inhibitor. This is often characterized by:
-
Increased levels of active NF-κB p65: Resistant cells may exhibit higher baseline or induced levels of the active (phosphorylated and nuclear) form of the p65 subunit.[1][2][4]
-
Changes in Kruppel-like factor 4 (KLF4) expression: Altered expression of the transcription factor KLF4 has been associated with PS-1145 resistance.[1][2][4] The precise role of KLF4 in this context is still under investigation but it is known to be involved in modulating cellular responses to chemotherapeutic agents.
Q3: How can we confirm if our cancer cell line has developed resistance to PS-1145?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of PS-1145 in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Troubleshooting Guide
Problem 1: Decreased sensitivity to PS-1145 in our cell line.
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of PS-1145 in both the suspected resistant and the parental cell lines.
-
Analyze NF-κB pathway activation: Use Western blotting to assess the levels of phosphorylated p65 (p-p65) and total p65 in both nuclear and cytoplasmic fractions of the cells, with and without PS-1145 treatment. Increased nuclear p-p65 in the presence of PS-1145 suggests a resistance mechanism.
-
Evaluate KLF4 expression: Measure KLF4 protein levels by Western blot in both sensitive and resistant cells.
-
Possible Cause 2: Compound instability or incorrect storage.
-
Troubleshooting Steps:
-
Check compound storage: PS-1145 is typically dissolved in DMSO and should be stored at -20°C.[5] Avoid multiple freeze-thaw cycles.
-
Verify working concentration: Ensure that the final concentration of PS-1145 in your experiments is appropriate and that the DMSO concentration is not exceeding cytotoxic levels (typically <0.1%).
-
Problem 2: How to overcome PS-1145 resistance in our resistant cell line?
Strategy 1: Combination Therapy
-
Rationale: Combining PS-1145 with other anti-cancer agents can be an effective strategy to overcome resistance.
-
Examples from literature:
-
Imatinib (B729): In chronic myeloid leukemia (CML) cells resistant to imatinib, the addition of PS-1145 has been shown to increase apoptosis and inhibit proliferation.[6]
-
TRAIL: In pancreatic cancer cell lines, PS-1145 can sensitize resistant cells to TRAIL-induced apoptosis.
-
-
Experimental Approach:
-
Select a relevant second agent based on the cancer type and its signaling pathways.
-
Perform combination index (CI) studies to determine if the combination is synergistic, additive, or antagonistic.
-
Strategy 2: Targeting Downstream Effectors or Parallel Pathways
-
Rationale: If resistance is due to the activation of bypass pathways, targeting these pathways may restore sensitivity to PS-1145.
-
Experimental Approach:
-
Perform a phosphoproteomic or gene expression analysis to identify upregulated pathways in the resistant cells.
-
Select inhibitors for the identified pathways and test them in combination with PS-1145.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for PS-1145 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Nasopharyngeal Carcinoma (e.g., C666) | 5 | 50 | 10 |
| Prostate Cancer (e.g., PC-3) | 10 | 80 | 8 |
| Pancreatic Cancer (e.g., PANC-1) | 8 | 65 | 8.1 |
Note: These are example values and the actual IC50 will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of a PS-1145 Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response curve to find the IC50 of PS-1145 for the parental cell line.
-
Initial exposure: Culture the parental cells in media containing PS-1145 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise dose escalation: Once the cells have recovered and are proliferating at a normal rate, increase the concentration of PS-1145 in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Recovery and maintenance: Allow the cells to recover and resume normal growth at each new concentration before proceeding to the next.
-
Confirmation of resistance: Once the cells are able to proliferate in a significantly higher concentration of PS-1145 (e.g., 5-10 times the initial IC50), confirm the resistance by performing a new IC50 determination and comparing it to the parental line.
-
Cryopreservation: Freeze down stocks of the resistant cell line at different passages.
Protocol 2: Western Blot Analysis of p-p65 and KLF4
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Cell lysis: Lyse the sensitive and resistant cells (with and without PS-1145 treatment) using a suitable lysis buffer containing protease and phosphatase inhibitors. For p-p65 nuclear translocation, perform nuclear/cytoplasmic fractionation.
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Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies against p-p65 (Ser536), total p65, KLF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Caption: Canonical NF-κB pathway and mechanisms of PS-1145 resistance.
Caption: Troubleshooting workflow for decreased PS-1145 efficacy.
References
- 1. Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]
- 5. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
PS-1145 In Vivo Toxicity and Adverse Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with available information regarding the in vivo toxicity and adverse effects of PS-1145. The following content is based on publicly accessible preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of PS-1145?
Q2: Are there any reported adverse effects from in vivo studies?
A: One study in male Wistar rats with 7,12-dimethylbenz[α]anthracene (DMBA)-induced skin tumors reported the intravenous administration of PS-1145 at a dose of 50 mg/kg.[1] This study focused on the anti-tumor effects, such as enhanced apoptosis, and did not report any specific systemic adverse effects.[1] Another study involved the direct intracerebroventricular (icv) injection of PS-1145 in rats to investigate its anti-inflammatory effects in the brain.[2] This localized administration route is not indicative of systemic toxicity.
Q3: What is the primary mechanism of action for PS-1145 that could be linked to potential toxicity?
A: PS-1145 is a potent inhibitor of IκB kinase (IKK), which is a key component of the NF-κB signaling pathway.[1][3][4] The NF-κB pathway is crucial for regulating immune and inflammatory responses, cell proliferation, and apoptosis.[5] Inhibition of this pathway could potentially lead to immunosuppression or other off-target effects.
Q4: What should I do if I plan to use PS-1145 in my in vivo experiments?
A: Due to the limited publicly available safety data, it is crucial to conduct preliminary dose-range finding studies in your specific animal model to determine the MTD. Careful monitoring for any clinical signs of toxicity is highly recommended.
Quantitative Data Summary
Published literature lacks comprehensive quantitative data on the in vivo toxicity of PS-1145. The table below summarizes the limited available information from a preclinical efficacy study.
| Animal Model | Compound | Dosing Route | Dose | Reported Effects | Source |
| Male Wistar rats with DMBA-induced skin tumor | PS-1145 | Intravenous (i.v.) | 50 mg/kg | Enhanced tumor cell apoptosis. No adverse effects reported. | [1] |
Experimental Protocols
General Protocol for an In Vivo Efficacy and Preliminary Toxicity Study (Based on available data)
This protocol is a generalized representation and should be adapted for specific research needs.
-
Animal Model: Male Wistar rats.
-
Compound Preparation: PS-1145 is dissolved in a suitable vehicle. For in vivo use, a formulation with DMSO, PEG300, Tween 80, and water has been described.[1]
-
Administration: Intravenous (i.v.) injection.
-
Dosage: A starting dose of 50 mg/kg can be considered based on the published efficacy study.[1] However, a dose-escalation study is recommended to determine the MTD.
-
Monitoring:
-
Tumor Growth: For oncology studies, measure tumor volume regularly.
-
Clinical Observations: Daily monitoring for any signs of distress, changes in behavior, or weight loss.
-
Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any potential tissue damage.
-
Blood Analysis: Collection of blood samples for complete blood count (CBC) and serum chemistry to assess organ function.
-
Visualizations
Signaling Pathway of PS-1145
Caption: Mechanism of action of PS-1145 in the NF-κB signaling pathway.
Experimental Workflow for In Vivo Assessment
Caption: A general experimental workflow for in vivo evaluation of a compound like PS-1145.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PS-1145 degradation and storage conditions
Welcome to the technical support center for PS-1145, a potent and selective inhibitor of IκB kinase (IKK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of experiments involving PS-1145.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the use of PS-1145 in experimental settings.
Question: My PS-1145 is not showing the expected inhibitory effect on NF-κB activation. What are the possible causes?
Answer:
Several factors could contribute to a lack of efficacy in your experiment. Consider the following troubleshooting steps:
-
Inhibitor Integrity and Handling:
-
Improper Storage: PS-1145 is sensitive to storage conditions. Ensure that the solid compound and dissolved solutions have been stored according to the recommended guidelines (see Storage Conditions section). Multiple freeze-thaw cycles of stock solutions should be avoided as this can lead to degradation.[1]
-
Incorrect Concentration: Verify the calculations for your working solution concentration. Ensure that you are using a concentration of PS-1145 that is appropriate for your cell type and experimental conditions, typically well above the IC50 value of 88-100 nM.[2][3]
-
-
Experimental Setup:
-
Cell Permeability: While PS-1145 is cell-permeable, its uptake can vary between cell lines. If you suspect poor permeability, you may need to increase the incubation time or concentration.
-
Pre-incubation Time: It is crucial to pre-incubate your cells with PS-1145 for a sufficient amount of time before applying a stimulus (e.g., TNF-α). A typical pre-incubation time is between 30 minutes to 2 hours, but this may require optimization for your specific system.[1]
-
Alternative NF-κB Activation Pathways: Be aware that some stimuli can activate NF-κB through non-canonical pathways that are not dependent on IKKβ, the primary target of PS-1145. Confirm that your stimulus primarily activates the canonical NF-κB pathway.[1]
-
-
Assay-Specific Issues:
-
Assay Sensitivity: The method used to measure NF-κB activation (e.g., reporter assay, Western blot for phospho-IκBα, EMSA) may not be sensitive enough to detect partial inhibition. Ensure your assay is properly validated and has a good dynamic range.
-
Vehicle Control: The solvent used to dissolve PS-1145, typically DMSO, can have effects on cells at higher concentrations. Ensure your vehicle control has the same final DMSO concentration as your experimental samples and that this concentration is not causing cellular toxicity.[1]
-
Question: I am observing unexpected off-target effects in my experiment. Could this be related to PS-1145?
Answer:
While PS-1145 is a selective IKKβ inhibitor, off-target effects can occur, especially at high concentrations.
-
Concentration-Dependent Effects: Ensure you are using the lowest effective concentration of PS-1145 to minimize the risk of off-target activities. It is good practice to perform a dose-response curve to determine the optimal concentration for your experiment.
-
Purity of the Compound: Verify the purity of your PS-1145 lot. Impurities could potentially have their own biological activities.
-
Inherent Kinase Cross-Reactivity: Although PS-1145 is selective, it may inhibit other kinases at concentrations significantly higher than its IC50 for IKKβ. Reviewing literature for any known off-target effects of PS-1145 or similar β-carboline-based inhibitors can be informative.
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid PS-1145?
A1: Solid PS-1145 should be stored at -20°C for long-term stability. Under these conditions, it is reported to be stable for at least two to four years.
Q2: How should I prepare and store stock solutions of PS-1145?
A2: PS-1145 is soluble in DMSO.[2][3] For stock solutions, dissolve the solid compound in fresh, anhydrous DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (1 month to 1 year).[4]
Q3: Can I store my working solutions of PS-1145?
A3: It is highly recommended to prepare fresh working solutions from your stock solution for each experiment. If temporary storage is necessary, keep the working solution on ice and protected from light for the duration of the experiment on the same day.
Degradation
Q4: What are the likely degradation pathways for PS-1145?
A4: While specific degradation pathways for PS-1145 have not been extensively published, molecules with similar structures can be susceptible to:
-
Hydrolysis: The amide bond in the PS-1145 structure could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The pyridine (B92270) and indole (B1671886) ring systems could be targets for oxidation, which can be accelerated by exposure to light, air, and certain metal ions.
-
Photodegradation: Exposure to UV light may lead to degradation. It is advisable to protect PS-1145 solutions from light.
Q5: How can I check if my PS-1145 has degraded?
A5: A decrease in the expected biological activity is a primary indicator of degradation. For a more direct assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used. A stability-indicating HPLC method would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
III. Data Summary
Table 1: Recommended Storage Conditions for PS-1145
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Solid Powder | -20°C | 3 years | [5] |
| In Solvent (DMSO) | -80°C | 2 years | [4] |
| In Solvent (DMSO) | -80°C | 1 year | |
| In Solvent (DMSO) | -20°C | 1 year | [4] |
| In Solvent (DMSO) | -20°C | 1 month | |
| In Solvent (DMSO) | -20°C | 2 weeks | [5] |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of PS-1145
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of PS-1145 under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Objective: To generate potential degradation products of PS-1145 and assess its stability under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
PS-1145
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
DMSO
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of PS-1145 in DMSO or an appropriate solvent mixture at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid PS-1145 powder in an oven at 105°C for 24 hours.
-
Alternatively, heat a solution of PS-1145 at 60°C for 24 hours.
-
Prepare a solution of the heat-stressed solid or dilute the heat-stressed solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of PS-1145 to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a suitable C18 column and a gradient elution method (e.g., a gradient of water and acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate).
-
Monitor the elution profile at a suitable wavelength (e.g., one of the λmax values for PS-1145, which are 239, 293, and 364 nm).[2]
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
V. Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of PS-1145.
Caption: Troubleshooting workflow for lack of PS-1145 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products | MDPI [mdpi.com]
Improving PS-1145 bioavailability for in vivo studies
Welcome to the technical support center for PS-1145. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of PS-1145 for in vivo studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is PS-1145 and what is its mechanism of action?
A1: PS-1145 is a potent and selective small-molecule inhibitor of IκB kinase (IKK), specifically targeting IKKβ with an IC50 of 88 nM.[1] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of the nuclear factor-kappa B (NF-κB).[2][3] This action blocks the activation of the NF-κB signaling pathway, which is crucial in regulating inflammation, cell survival, and proliferation.[1][3][4] Consequently, PS-1145 has been investigated for its anti-tumor and anti-inflammatory properties.[3][5][6]
Q2: What are the solubility properties of PS-1145?
A2: PS-1145 is a hydrophobic compound with poor aqueous solubility.[2] It is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[2] This low water solubility presents a significant challenge for achieving adequate bioavailability in in vivo studies.
Q3: What is a recommended formulation for in vivo administration of PS-1145?
A3: Due to its poor water solubility, a multi-component vehicle system is recommended for in vivo administration. A commonly used formulation involves first dissolving PS-1145 in DMSO and then diluting it with a mixture of polyethylene (B3416737) glycol 300 (PEG300), Tween 80, and an aqueous solution like saline or water.[2]
Q4: What are some alternative strategies to improve the bioavailability of poorly soluble compounds like PS-1145?
A4: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:[7][8][9][10]
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of the compound.[8]
-
Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.[8]
-
Lipid-based formulations: Incorporating the drug into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[7][8]
-
Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[9][10]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution characteristics.[9]
Troubleshooting Guide: In Vivo PS-1145 Formulation and Administration
This guide addresses specific issues that researchers may encounter when working with PS-1145 in animal models.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of PS-1145 in the formulation | Solvent capacity exceeded. | Ensure you are not exceeding the solubility limit of PS-1145 in your initial DMSO stock. Prepare fresh stock solution if necessary. |
| Inadequate mixing. | Vortex or sonicate the solution thoroughly after the addition of each component to ensure homogeneity.[11] | |
| Temperature effects. | Gently warm the solution (e.g., to 37°C) to aid dissolution, provided that PS-1145 is stable at that temperature.[11] | |
| Incorrect order of solvent addition. | Always dissolve PS-1145 completely in DMSO first before adding other co-solvents and the aqueous component. Add the aqueous phase last and slowly while vortexing. | |
| Animal distress or adverse reactions after dosing | Vehicle toxicity. | High concentrations of DMSO can be toxic.[12] Keep the final DMSO concentration in the dosing solution as low as possible (ideally <10%). Include a vehicle-only control group in your study to assess the effects of the formulation itself.[12] |
| Formulation instability leading to embolism (for IV injection). | Visually inspect the formulation for any precipitation before each injection. Prepare the formulation fresh before each use. Filter the final formulation through a 0.22 µm syringe filter if appropriate for the formulation type. | |
| Improper gavage technique (for oral administration). | Ensure personnel are properly trained in oral gavage techniques to prevent esophageal or stomach perforation.[8][13] Use appropriate gavage needle size and length for the animal.[13] | |
| High variability in experimental results | Inconsistent dosing volume or concentration. | Ensure accurate weighing of the compound and precise measurement of solvent volumes. Use calibrated pipettes and balances. Prepare a sufficient volume of the formulation for all animals in a cohort to ensure consistency. |
| Non-homogenous formulation. | Ensure the formulation is a clear solution or a uniform suspension. If it is a suspension, mix it well before drawing each dose. | |
| Animal-to-animal variability. | Randomize animals into treatment groups. Ensure consistent experimental conditions (e.g., housing, diet, light-dark cycle). |
Data Presentation
Table 1: Physicochemical and Solubility Properties of PS-1145
| Property | Value | Reference |
| Molecular Weight | 322.75 g/mol | [2] |
| Formula | C₁₇H₁₁ClN₄O | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | ~10-64 mg/mL | [1][2] |
| Solubility in Water | Insoluble | [2] |
| Storage | Store at -20°C in DMSO | [2] |
Experimental Protocols
Protocol 1: Preparation of PS-1145 Formulation for Intravenous (IV) Injection
This protocol provides a method for preparing a 1 mg/mL solution of PS-1145 suitable for intravenous administration in rodents.
Materials:
-
PS-1145 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water for Injection (WFI)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of PS-1145 in DMSO:
-
Accurately weigh PS-1145 powder.
-
Dissolve the PS-1145 in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Prepare the vehicle mixture:
-
In a sterile tube, combine the vehicle components in the following ratio for the final formulation: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline/WFI.
-
-
Prepare the final formulation (example for 1 mL):
-
To 400 µL of PEG300, add 50 µL of the 20 mg/mL PS-1145 stock solution.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween 80 to the mixture and vortex again until fully mixed.
-
Slowly add 500 µL of sterile saline or WFI to the mixture while vortexing.
-
Visually inspect the final solution for any signs of precipitation. The final concentration of PS-1145 will be 1 mg/mL.
-
-
Administration:
-
Administer the freshly prepared formulation to the animals intravenously. The dosing volume will depend on the animal's weight and the target dose. For a 5 mg/kg dose in a 20 g mouse, you would inject 100 µL.
-
Protocol 2: Representative Pharmacokinetic (PK) Study of PS-1145 in Mice
This protocol outlines a basic design for a pharmacokinetic study to determine key parameters of PS-1145 after a single intravenous dose.
Animals:
-
Male or female C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
Dosing and Groups:
-
Dose: 5 mg/kg PS-1145, administered as a single intravenous injection (tail vein).
-
Formulation: Prepare as described in Protocol 1.
-
Groups: Assign at least 3 mice per time point for blood collection.
Blood Sampling:
-
Collect blood samples at the following time points post-dose: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
-
For each time point, collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Keep the blood samples on ice.
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to fresh, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PS-1145 in mouse plasma.
-
Sample Preparation: Perform a protein precipitation extraction by adding a 3-fold volume of cold acetonitrile (B52724) (containing an appropriate internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify PS-1145 and the internal standard.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Visualizations
Caption: The NF-κB signaling pathway and the inhibitory action of PS-1145.
Caption: Experimental workflow for an in vivo study of PS-1145.
References
- 1. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. unmc.edu [unmc.edu]
- 5. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. med.nyu.edu [med.nyu.edu]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. einsteinmed.edu [einsteinmed.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Troubleshooting PS-1145 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing precipitation issues with the IKK inhibitor, PS-1145, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is PS-1145 and why is it prone to precipitation in cell culture media?
PS-1145 is a selective inhibitor of IκB kinase (IKK), targeting a key component of the NF-κB signaling pathway.[1] It is a hydrophobic molecule, demonstrating good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), but it is poorly soluble in aqueous solutions such as water and ethanol.[2][3] This inherent hydrophobicity is the primary reason for its tendency to precipitate when a concentrated DMSO stock solution is diluted into the aqueous environment of cell culture media.
Q2: At what stage of my experiment might I observe PS-1145 precipitation?
Precipitation of PS-1145 can occur at several points:
-
Upon dilution: When the concentrated DMSO stock is first introduced into the cell culture medium.
-
During incubation: Over time, changes in temperature, pH, or interactions with media components can lead to the compound falling out of solution.[4]
-
After freeze-thaw cycles: Repeated freezing and thawing of media containing PS-1145 can promote precipitation.
Q3: How does the composition of cell culture medium affect the solubility of PS-1145?
The complex mixture of components in cell culture media can significantly influence the solubility of PS-1145:
-
pH: The pH of the medium can alter the charge state of the compound, affecting its solubility.
-
Salts: High concentrations of salts in the media can lead to a "salting-out" effect, where the solubility of the hydrophobic compound is reduced.[5]
-
Proteins (Serum): The presence of fetal bovine serum (FBS) or other serum components can have a variable effect. Serum proteins like albumin can sometimes bind to hydrophobic compounds, which can either help to keep them in solution or reduce their bio-availability to the cells.[6][7] The effect can also vary between different batches of serum.[8]
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding PS-1145 Stock to Culture Media
Possible Causes:
-
High Final Concentration: The intended final concentration of PS-1145 in the media exceeds its solubility limit.
-
Rapid Change in Solvent Polarity: The abrupt transition from a high concentration of DMSO to an aqueous environment causes the compound to crash out of solution.[5]
-
Temperature Shock: Adding a room temperature or cold DMSO stock to warm media can decrease solubility.
Solutions:
| Solution | Detailed Steps |
| Optimize Dilution Technique | 1. Warm the cell culture medium to 37°C before adding the PS-1145 stock solution. 2. Instead of adding the high-concentration stock directly, perform an intermediate dilution in pre-warmed media. 3. Add the PS-1145 stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4] |
| Determine Maximum Soluble Concentration | Conduct a solubility test to find the highest concentration of PS-1145 that remains in solution in your specific cell culture medium and conditions. A detailed protocol is provided below. |
| Maintain a Low Final DMSO Concentration | Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize solvent-related effects and toxicity.[2][3] |
Issue: Media Appears Clear Initially, but a Precipitate Forms After Incubation
Possible Causes:
-
Delayed Precipitation: The compound is initially in a supersaturated state and precipitates over time as it equilibrates.
-
Interaction with Media Components: PS-1145 may be interacting with salts, amino acids, or other components in the media, forming insoluble complexes over time.[4]
-
Media Evaporation: In long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including PS-1145, pushing it beyond its solubility limit.[4]
-
Temperature Fluctuations: Repeatedly removing the culture plates or flasks from the incubator can cause temperature cycling, which may affect the compound's solubility.[4]
Solutions:
| Solution | Detailed Steps |
| Reduce Final Concentration | Use a lower final concentration of PS-1145 that is well within the determined solubility limit for your experimental conditions. |
| Minimize Evaporation | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.[4] |
| Maintain Stable Temperature | Minimize the time that culture vessels are kept outside of the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.[4] |
Quantitative Data Summary
The solubility of PS-1145 can vary depending on the specific salt form and the supplier. Always refer to the product-specific datasheet for the most accurate information.
| Form | Solvent | Solubility | Source |
| PS-1145 | DMSO | 10 mg/mL | [6] |
| PS-1145 | DMSO | ≥32.3 mg/mL | [2] |
| PS-1145 | DMSO | 64 mg/mL (198.29 mM) | [3] |
| PS-1145 dihydrochloride | DMSO | 5 mM (with gentle warming) | [4] |
| PS-1145 | Water | Insoluble | [2][3] |
| PS-1145 | Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol: Preparation of PS-1145 Stock Solution
-
Preparation: Bring the vial of PS-1145 powder and a fresh, anhydrous, high-purity bottle of DMSO to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle heating to 37°C for 5-10 minutes with intermittent vortexing can also be used to aid dissolution.[4][5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol: Determining the Maximum Soluble Concentration of PS-1145 in Culture Medium
-
Prepare a Serial Dilution of PS-1145 in DMSO:
-
Start with your high-concentration stock solution of PS-1145 in DMSO (e.g., 50 mM).
-
Perform a series of 2-fold dilutions in 100% DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
-
Dilute into Culture Medium:
-
In a series of sterile microcentrifuge tubes, add a fixed volume of your cell culture medium (e.g., 995 µL), both with and without your standard serum concentration.
-
Add a small, consistent volume of each DMSO-diluted PS-1145 stock to the corresponding tube of media (e.g., 5 µL) to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all samples and is at a level tolerated by your cells (e.g., 0.5%).
-
-
Incubate and Observe:
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 2, 8, and 24 hours).
-
-
Assess Precipitation:
-
Visually inspect each tube for any signs of cloudiness or precipitate.
-
For a more quantitative assessment, transfer the solutions to a 96-well plate and measure the absorbance at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to a DMSO-only control indicates precipitation.[4]
-
-
Determine Maximum Soluble Concentration: The highest concentration of PS-1145 that remains clear both visually and by absorbance measurement is the maximum working soluble concentration for your specific experimental conditions.
Visualizations
Caption: A flowchart for troubleshooting PS-1145 precipitation.
Caption: PS-1145 inhibits the IKK complex in the NF-κB pathway.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of PS-1145 and BAY 11-7082: Potent Inhibitors of the NF-κB Signaling Pathway
For researchers and professionals in drug development, the selection of appropriate chemical probes is paramount for elucidating cellular mechanisms and validating therapeutic targets. This guide provides a detailed comparison of two widely used inhibitors of the NF-κB pathway, PS-1145 and BAY 11-7082, with a focus on their mechanisms of action, experimental performance, and relevant protocols.
Mechanism of Action and Target Specificity
Both PS-1145 and BAY 11-7082 are recognized for their inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis.[1] However, their specificity and range of targets differ significantly.
PS-1145 is characterized as a selective inhibitor of the IκB kinase (IKK) complex, particularly IKKβ.[2][3][4] By targeting IKKβ, PS-1145 prevents the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3][5] This action blocks the subsequent degradation of IκBα and the nuclear translocation of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[3][5]
BAY 11-7082 also inhibits the NF-κB pathway by preventing the phosphorylation of IκBα.[1][6] However, it is considered a broader-spectrum inhibitor with multiple targets.[7][8] While it is often referred to as an IKK inhibitor, some studies suggest it may act on upstream components of the NF-κB pathway and does not directly inhibit IKK family members in vitro.[7][9] Additionally, BAY 11-7082 has been shown to inhibit other cellular targets, including the NLRP3 inflammasome and certain protein tyrosine phosphatases (PTPs).[6][9][10] This multi-targeted nature can lead to more complex cellular effects compared to the more selective action of PS-1145.[11]
Quantitative Performance Data
The following tables summarize the reported inhibitory concentrations (IC50) for both compounds across various assays and cell lines, providing a quantitative basis for comparison.
Table 1: Inhibitory Activity of PS-1145
| Target/Assay | IC50 | Cell Line/System | Reference |
| IKKβ | 88 nM | Enzyme Assay | [2][12] |
| IKK complex | 100 nM | Enzyme Assay | [3][4] |
| TNFα-induced NF-κB Activity | 4.7 µM | LNCaP (Prostate Carcinoma) | [13] |
| TPA-induced NF-κB Activity | 3.4 µM | LNCaP (Prostate Carcinoma) | [13] |
Table 2: Inhibitory Activity of BAY 11-7082
| Target/Assay | IC50 | Cell Line/System | Reference |
| TNFα-induced IκBα phosphorylation | 10 µM | Tumor cells | [14][15] |
| TNFα-induced NF-κB Activity | 9.0 µM | LNCaP (Prostate Carcinoma) | [13] |
| TPA-induced NF-κB Activity | 6.5 µM | LNCaP (Prostate Carcinoma) | [13] |
| Ubiquitin-Specific Protease (USP)7 | 0.19 µM | Enzyme Assay | [14][16] |
| Ubiquitin-Specific Protease (USP)21 | 0.96 µM | Enzyme Assay | [14][16] |
| TNFα-induced Adhesion Molecule Expression | 5-10 µM | Human Endothelial Cells | [17][18] |
| Gastric Cancer Cell Proliferation (72h) | 4.23 nM (HGC27), 5.88 nM (MKN45) | HGC27, MKN45 | [19] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental applications of these inhibitors, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and points of inhibition by PS-1145 and BAY 11-7082.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. PS-1145 - Biochemicals - CAT N°: 14862 [bertin-bioreagent.com]
- 5. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 12. selleckchem.com [selleckchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. selleckchem.com [selleckchem.com]
- 15. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 19. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PS-1145 and Bortezomib in Multiple Myeloma: Efficacy and Mechanism of Action
For Immediate Release
BOSTON, MA – [Current Date] – In the landscape of multiple myeloma therapeutics, the strategic targeting of key cellular pathways is paramount. This guide provides a detailed comparison of two significant compounds, PS-1145 and bortezomib (B1684674), which both modulate the NF-κB signaling pathway, a critical mediator of cell survival and proliferation in multiple myeloma. While bortezomib is an established proteasome inhibitor with broad activity, PS-1145 offers a more targeted approach as an IκB kinase (IKK) inhibitor. This document synthesizes preclinical data to objectively compare their efficacy, mechanisms of action, and experimental protocols for their evaluation.
Executive Summary
Bortezomib, a cornerstone in multiple myeloma treatment, exerts its cytotoxic effects through the inhibition of the 26S proteasome. This leads to a cascade of cellular events, including the disruption of the NF-κB pathway, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis. PS-1145, a small molecule inhibitor, acts more specifically by targeting IKK, a key kinase upstream of NF-κB activation. While both agents effectively inhibit NF-κB signaling, their broader mechanistic implications and cytotoxic potencies differ. Preclinical evidence suggests that while PS-1145 demonstrates targeted inhibition of NF-κB, bortezomib's multi-faceted mechanism of action contributes to a more potent, albeit potentially less specific, anti-myeloma effect in vitro.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of PS-1145 and bortezomib in various multiple myeloma cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Bortezomib IC50 (nM) | Incubation Time (hours) | Assay Type |
| RPMI-8226 | 7 - 15.9 | 24 - 48 | MTT Assay |
| U-266 | 7.1 | 24 | MTT Assay |
| MM.1S | 9 - 15.2 | 24 - 72 | MTT/Various |
| KMS-11 | ~10 (approx.) | 72 | Not Specified |
| OPM-2 | Not Specified | Not Specified | Not Specified |
Note: IC50 values can vary based on experimental conditions.
Table 2: Efficacy of PS-1145 in Preclinical Models
| Parameter | Cell Line/Model | PS-1145 Concentration/Effect | Reference Finding |
| IKK Inhibition (IC50) | HeLa cell lysate | 88 nM | Demonstrates potent and specific inhibition of the target kinase. |
| NF-κB Inhibition | Myeloma cell lines | Effective inhibition of TNFα-induced NF-κB activation. | Blocks IκBα phosphorylation, a key step in the canonical NF-κB pathway.[1] |
| Cell Proliferation | Myeloma cell lines | Partial inhibition (20-50%) as a single agent. | Suggests that targeting IKK alone may not be sufficient for maximal cytotoxic effect in some contexts.[1] |
| Synergy with Dexamethasone | Myeloma cell lines | Enhances blockade of NF-κB activation. | Highlights potential for combination therapies.[1] |
Mechanisms of Action: A Comparative Overview
Bortezomib's mechanism of action is centered on the inhibition of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. This inhibition has several downstream consequences critical for its anti-myeloma activity:
-
NF-κB Pathway Inhibition: By preventing the degradation of IκBα, the natural inhibitor of NF-κB, bortezomib effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.
-
Induction of ER Stress: The accumulation of misfolded and unfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR), leading to ER stress and apoptosis.
-
Cell Cycle Arrest: Bortezomib can induce G2-M phase cell cycle arrest.[2]
PS-1145, in contrast, offers a more targeted approach by directly inhibiting the IκB kinase (IKK) complex. IKK is responsible for the phosphorylation of IκBα, which signals its ubiquitination and subsequent degradation by the proteasome.
-
Specific NF-κB Inhibition: By inhibiting IKK, PS-1145 directly prevents the first step in the canonical NF-κB activation cascade, leading to the stabilization of IκBα and the inhibition of NF-κB activity.[1] This targeted action avoids the broader cellular effects associated with proteasome inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of PS-1145 and bortezomib.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed multiple myeloma cells (e.g., RPMI-8226, U-266, MM.1S) in 96-well plates at a density of 1-5 x 10^4 cells/well and allow them to acclimate.
-
Drug Treatment: Treat cells with varying concentrations of PS-1145 or bortezomib (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat myeloma cells with PS-1145 or bortezomib at concentrations around their respective IC50 values for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Conclusion
Both PS-1145 and bortezomib demonstrate significant anti-myeloma activity through their modulation of the NF-κB pathway. Bortezomib, as a proteasome inhibitor, induces a broader cellular response, including ER stress, which contributes to its high potency. PS-1145, by specifically targeting IKK, offers a more precise mechanism of NF-κB inhibition. The choice between a broad-spectrum and a targeted inhibitor may depend on the specific molecular profile of the tumor and the desired therapeutic strategy, including potential combination therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal clinical positioning of these two agents in the treatment of multiple myeloma.
References
Validating PS-1145 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PS-1145, a potent IκB kinase (IKK) inhibitor, with other well-characterized inhibitors of the NF-κB signaling pathway. We present a summary of their performance based on experimental data, detailed protocols for validating target engagement in a cellular context, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to PS-1145 and the NF-κB Pathway
PS-1145 is a small molecule inhibitor targeting the IκB kinase (IKK) complex, a central regulator of the canonical NF-κB signaling pathway.[1][2] The IKK complex, upon activation by various stimuli such as tumor necrosis factor-alpha (TNF-α), phosphorylates the inhibitor of κB (IκBα). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation. By inhibiting IKK, PS-1145 prevents IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation and its downstream effects.[3][4]
Comparative Analysis of IKK Inhibitors
The following table summarizes the inhibitory activities of PS-1145 and two other commonly used IKK inhibitors, BMS-345541 and BAY 11-7082. The data is compiled from various cellular assays that measure the inhibition of downstream events in the NF-κB pathway as a proxy for target engagement.
| Parameter | PS-1145 | BMS-345541 | BAY 11-7082 |
| Primary Target | IκB Kinase (IKK) | IκB Kinase (IKK) | IκB Kinase (IKK) |
| Mechanism of Action | ATP-competitive | Allosteric | Irreversible |
| Biochemical IC50 (IKKβ) | Not explicitly stated | 0.3 µM[5] | 10 µM[6] |
| Cellular IC50 (IκBα Phosphorylation) | Not explicitly stated | ~4 µM (in THP-1 cells)[5][7] | 10 µM (in tumor cells)[8] |
| Cellular IC50 (Cytokine Inhibition) | Dose-dependent inhibition observed[4] | 1 - 5 µM (in THP-1 cells)[5][7] | Dose-dependent inhibition observed[8] |
Experimental Protocols for Target Engagement Validation
Two primary methods for validating the cellular target engagement of IKK inhibitors like PS-1145 are presented below: Western Blot for IκBα Phosphorylation and the Cellular Thermal Shift Assay (CETSA).
Western Blot for Phospho-IκBα
This method indirectly assesses target engagement by measuring the inhibition of the direct downstream substrate of IKK, IκBα.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, THP-1) and grow to 80-90% confluency. Pre-incubate the cells with varying concentrations of PS-1145 or other IKK inhibitors (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 15-30 minutes to induce IκBα phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., Ser32/36) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like GAPDH.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[9][10]
Protocol:
-
Cell Culture and Treatment: Culture cells to a high density. Treat the cells with PS-1145 or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble IKKβ (the target of PS-1145) at each temperature by Western blotting, as described in the protocol above, using an antibody specific for IKKβ.
-
-
Data Analysis: Quantify the band intensities at each temperature. A positive thermal shift (i.e., more soluble protein at higher temperatures) in the presence of PS-1145 compared to the vehicle control indicates target engagement.
Visualizing Pathways and Workflows
To further clarify the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: NF-κB signaling pathway and the inhibitory action of PS-1145.
Caption: Western blot workflow for assessing IKK inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 7. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PS-1145: A Comparative Analysis of IKKβ Selectivity over IKKα
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PS-1145 against the two catalytic subunits of the IκB kinase (IKK) complex, IKKα (IKK1) and IKKβ (IKK2). Understanding the selectivity of small molecule inhibitors is paramount for target validation and the development of therapeutic agents with minimal off-target effects. The data presented herein demonstrates that PS-1145 is a potent and selective inhibitor of IKKβ, with significantly less activity against IKKα.
Quantitative Data Summary
The inhibitory potency of PS-1145 against IKKβ has been determined by multiple independent studies. The half-maximal inhibitory concentration (IC50) values, a common measure of inhibitor potency, are summarized in the table below. Notably, a comprehensive kinase profiling study by Bain et al. (2007) found no significant inhibition of IKKα by PS-1145 at concentrations where IKKβ is potently inhibited.
| Target | IC50 (nM) | Reference |
| IKKβ | 150 | [1] |
| IKKβ | 250 | [2][3] |
| IKK complex | 100 | [4] |
| IKKα | >10,000 | [2][3] |
Note: The variation in IC50 values for IKKβ can be attributed to different experimental conditions, such as ATP and substrate concentrations, used in the respective assays.
Experimental Protocols
The following sections describe representative experimental methodologies for determining the inhibitory activity of PS-1145 against IKK isoforms.
In Vitro IKK Kinase Assay (ELISA-based)
This method quantifies the phosphorylation of a substrate peptide by the IKK complex in the presence of an inhibitor.
-
Enzyme Preparation: A partially purified IKK complex is pre-activated.
-
Inhibitor Incubation: The activated IKK complex is pre-incubated with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for a defined period (e.g., 1 hour at 25°C).
-
Kinase Reaction: The kinase reaction is initiated by adding a reaction mixture containing a biotinylated IκBα peptide substrate (e.g., 250 μM) and MgATP. The concentration of ATP is typically kept at or below its Michaelis constant (Km) (e.g., 10 μM) to ensure sensitive detection of ATP-competitive inhibitors.
-
Detection: The level of substrate phosphorylation is quantified using a phospho-specific antibody in an ELISA format. The amount of phosphorylated peptide is inversely proportional to the inhibitory activity of PS-1145.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Immunoprecipitation-based Kinase Assay
This cellular-based assay measures the activity of endogenous IKK complexes.
-
Cell Stimulation: Cells (e.g., Human Airway Smooth Muscle cells) are stimulated with an agonist like Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α) to activate the IKK pathway.
-
Immunoprecipitation: The IKK complex is immunoprecipitated from cell lysates using an antibody specific for one of the IKK subunits.
-
In Vitro Kinase Reaction: The immunoprecipitated IKK complex is then incubated with a reaction buffer containing a substrate (e.g., recombinant IκBα) and γ-³²P-ATP in the presence of varying concentrations of PS-1145.
-
Detection: The reaction products are separated by SDS-PAGE, and the incorporation of ³²P into the substrate is visualized by autoradiography.
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified to determine the level of IKK inhibition at different PS-1145 concentrations.
Signaling Pathways and PS-1145's Point of Intervention
The IKK complex is a central regulator of the NF-κB signaling pathway. This pathway exists in two major forms: the canonical and non-canonical pathways. IKKβ is the primary kinase responsible for activating the canonical pathway in response to pro-inflammatory stimuli, while IKKα plays a crucial role in the non-canonical pathway, which is important for B-cell maturation and lymphoid organogenesis.
The high selectivity of PS-1145 for IKKβ makes it a valuable tool for specifically dissecting the roles of the canonical NF-κB pathway in various physiological and pathological processes.
Caption: Simplified overview of the canonical and non-canonical NF-κB signaling pathways, highlighting the inhibitory action of PS-1145 on the IKK complex, primarily through its effect on IKKβ in the canonical pathway.
Experimental Workflow for Determining Kinase Selectivity
The process of determining the selectivity of a kinase inhibitor like PS-1145 involves a systematic approach, starting from a primary screen and progressing to comprehensive profiling.
Caption: A typical workflow for characterizing the selectivity profile of a kinase inhibitor, such as PS-1145.
References
Cross-Reactivity Profile of the IKKβ Inhibitor PS-1145
For Researchers, Scientists, and Drug Development Professionals
PS-1145 is a potent and specific inhibitor of the IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. Its efficacy in blocking NF-κB activation has positioned it as a valuable tool for research into inflammatory diseases and cancer.[1][2][3] However, a thorough understanding of its kinase selectivity is paramount for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides a comparative analysis of the cross-reactivity of PS-1145 with other kinases, supported by available experimental data.
Executive Summary
PS-1145 demonstrates a favorable selectivity profile for IKKβ. While it is a potent inhibitor of its primary target, it exhibits significantly lower activity against a range of other kinases, including other members of the IKK family. Notably, PS-1145 has been reported to inhibit PIM1 and PIM3 kinases with a potency similar to that for IKKβ. This guide details the available quantitative data on PS-1145's kinase inhibition, outlines the experimental protocols used for these assessments, and provides diagrams of the relevant signaling pathway and experimental workflows.
Kinase Inhibition Profile of PS-1145
The following table summarizes the inhibitory activity of PS-1145 against its primary target, IKKβ, and a panel of other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IKKβ | Reference |
| IKKβ | 88 - 250 | - | [4] |
| IKK Complex | 100 | ~1.1 | [4] |
| PIM1 | Similar to IKKβ | ~1 | |
| PIM3 | Similar to IKKβ | ~1 | |
| IKKα | >50,000 | >200 | |
| IKKε | >50,000 | >200 | |
| TBK1 | >50,000 | >200 | |
| PKA | No significant inhibition | High | [5] |
| PKC | No significant inhibition | High | [5] |
| CKII | No significant inhibition | High | [5] |
| JNK2 | No significant inhibition | High | |
| c-Src | No significant inhibition | High | |
| p38α | No significant inhibition | High | |
| IRAK | No significant inhibition | High | |
| Lck | No significant inhibition | High |
Note: Some sources state that PS-1145 selectively inhibits IKKβ over a panel of 14 other kinases with IC50s > 100 nM for all, though the specific kinases in this panel are not consistently detailed across public sources.[4]
Signaling Pathway Context: The NF-κB Cascade
PS-1145 exerts its primary effect by inhibiting IKKβ, a central kinase in the canonical NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. Understanding this pathway is essential for contextualizing the effects of PS-1145.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of PS-1145.
Experimental Protocols
The determination of kinase inhibition by PS-1145 is typically performed using in vitro kinase assays. The following is a generalized protocol based on commonly used methodologies.
Objective: To determine the IC50 value of PS-1145 for a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
PS-1145 (dissolved in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; specific antibodies or luminescence reagents for non-radioactive assays)
Workflow:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of PS-1145 in DMSO, followed by a final dilution in the kinase reaction buffer.
-
Dilute the purified kinase and substrate to their final concentrations in the kinase reaction buffer.
-
Prepare the ATP solution (containing a tracer amount of [γ-³²P]ATP if using a radioactive method) in the kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add the kinase, substrate, and diluted PS-1145 (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Include wells for a "no enzyme" control to determine the background signal.
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or a chelating agent like EDTA for non-radioactive assays).
-
-
Signal Detection:
-
For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays: Follow the manufacturer's instructions for the specific detection method (e.g., ELISA-based with a phospho-specific antibody, or luminescence-based ATP detection).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the PS-1145 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
References
- 1. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 5. Novel IKK inhibitors: beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
PS-1145 as a Chemical Probe for NF-κB Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a precise chemical probe is critical for elucidating the complexities of the NF-κB signaling pathway and for the development of novel therapeutics. This guide provides an objective comparison of PS-1145 with other commonly used NF-κB inhibitors, supported by experimental data and detailed protocols.
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and immunity. Dysregulation of the NF-κB signaling cascade is implicated in a multitude of diseases, including cancer and chronic inflammatory disorders. Chemical probes that can selectively modulate this pathway are invaluable tools for both basic research and drug discovery. PS-1145 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a key upstream regulator of the canonical NF-κB pathway. This guide will compare the performance of PS-1145 against other widely used NF-κB inhibitors, namely BAY 11-7082, MG-132, SC-514, and TPCA-1, focusing on their mechanism of action, potency, selectivity, and cellular effects.
Comparative Analysis of NF-κB Chemical Probes
The following tables summarize the key characteristics and performance metrics of PS-1145 and its alternatives.
| Table 1: Mechanism of Action and Primary Targets | |
| Compound | Primary Target(s) and Mechanism of Action |
| PS-1145 | IKKβ inhibitor (IC50 = 88 nM); also inhibits the IKK complex (IC50 = 100 nM). It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1][2][3] |
| BAY 11-7082 | Irreversible inhibitor of IκBα phosphorylation (IC50 in HEK293 cells for NF-κB activation is ~11 µM).[4] It has also been reported to inhibit ubiquitin-specific proteases USP7 and USP21.[4] |
| MG-132 | Potent and reversible proteasome inhibitor (IC50 = 100 nM).[5][6] It blocks the degradation of polyubiquitinated IκBα, thus preventing the release and nuclear translocation of NF-κB. It also inhibits calpain (IC50 = 1.2 µM).[5][6] |
| SC-514 | ATP-competitive IKKβ inhibitor (IC50 = 3-12 µM).[7][8][9] It does not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases.[8] |
| TPCA-1 | Potent and selective IKKβ inhibitor (IC50 = 17.9 nM).[10][11][12][13] It exhibits greater than 22-fold selectivity over IKKα.[10] It has also been identified as a dual inhibitor of STAT3.[11] |
| Table 2: Comparative Efficacy in Cellular Assays | ||
| Compound | Assay Type | Reported IC50 / Effect |
| PS-1145 | NF-κB Luciferase Reporter (TNFα-induced) | IC50 = 4.7 µM (LNCaP cells)[2] |
| Inhibition of MM.1S cell proliferation | IC50 = 1.5-50 µM[1] | |
| BAY 11-7082 | NF-κB Luciferase Reporter (TNFα-induced) | IC50 = 9.0 µM (LNCaP cells)[2] |
| Inhibition of adhesion molecule expression | IC50 = 5-10 µM[14] | |
| MG-132 | NF-κB Luciferase Reporter (TNFα-induced) | IC50 = 2.0 µM (LNCaP cells)[2] |
| Inhibition of NF-κB activation | IC50 = 3 µM | |
| SC-514 | RANKL-induced osteoclastogenesis | IC50 < 5 µM[15][16] |
| Inhibition of IL-6, IL-8, and COX-2 transcription | IC50 = 8-20 µM[8] | |
| TPCA-1 | Inhibition of TNF-α, IL-6, and IL-8 production | IC50 = 170-320 nM[11][13] |
| Table 3: Selectivity Profile | ||
| Compound | Selectivity Notes | Known Off-Target Effects |
| PS-1145 | Selectively inhibits IKKβ over a panel of 14 other kinases (IC50s > 100 nM for all).[1] | At higher concentrations (50 µM), it may inhibit other kinases. |
| BAY 11-7082 | Weak inhibitory activity against IKKα (IC50 > 50 µM) and no significant inhibition of JNK1, p38α, and ERK2 (IC50 > 100 µM).[17] | Inhibits USP7 and USP21.[4] Can induce apoptosis independently of NF-κB inhibition. |
| MG-132 | Not a kinase inhibitor; targets the proteasome. | Inhibits calpains and other proteases.[5][6] Can induce apoptosis and affect multiple cellular processes due to broad inhibition of protein degradation. |
| SC-514 | Does not inhibit other IKK isoforms or other tested serine-threonine and tyrosine kinases.[8] | May have greater potency for inhibiting AP-1 than NF-κB in some contexts.[8] |
| TPCA-1 | >22-fold selective for IKKβ over IKKα and >550-fold selective over other tested kinases.[10] | Dual inhibitor of STAT3.[11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of how these chemical probes are evaluated, the following diagrams illustrate the canonical NF-κB signaling pathway and a general experimental workflow for comparing their inhibitory effects.
Caption: Canonical NF-κB Signaling Pathway and points of inhibition.
Caption: General workflow for comparing NF-κB inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these inhibitors.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 or other suitable cell line stably expressing an NF-κB-luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin).
-
Test compounds (PS-1145, BAY 11-7082, MG-132, SC-514, TPCA-1) dissolved in DMSO.
-
NF-κB activator (e.g., recombinant human TNF-α).
-
Phosphate-Buffered Saline (PBS).
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 50 µL of the compound dilutions. Include vehicle controls (medium with DMSO).
-
Incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of TNF-α solution (final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6 hours at 37°C.
-
Cell Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
This method is used to assess the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Cell line of interest (e.g., HeLa, LNCaP).
-
Test compounds and NF-κB activator.
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.
-
Nuclear and cytoplasmic extraction buffers.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and treat with inhibitors and TNF-α as described for the luciferase assay.
-
Protein Extraction:
-
For IκBα phosphorylation, lyse whole cells in RIPA buffer.
-
For p65 translocation, perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein to the total protein or the nuclear/cytoplasmic protein levels to their respective loading controls.
Conclusion
PS-1145 is a valuable chemical probe for studying NF-κB signaling due to its high potency and selectivity for the IKK complex.[1][2][3] When compared to other inhibitors, it offers a more targeted approach than broad-spectrum inhibitors like MG-132, which affects overall protein degradation.[5][6] While BAY 11-7082 also targets IκBα phosphorylation, it is generally less potent than PS-1145 and has known off-target effects.[2][4][17] SC-514 and TPCA-1 are also selective IKKβ inhibitors, with TPCA-1 demonstrating particularly high potency.[7][8][9][10][11][12][13] The choice of inhibitor will ultimately depend on the specific experimental context, including the desired level of selectivity and the cellular system being studied. The data and protocols provided in this guide are intended to assist researchers in making an informed decision when selecting a chemical probe to investigate the multifaceted roles of the NF-κB signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Targeting transcription factor NFkappaB: comparative analysis of proteasome and IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PS-1145 and IMD-0354 in Preclinical Research
In the landscape of kinase inhibitors for oncological and inflammatory research, PS-1145 and IMD-0354 have emerged as significant molecules of interest, both primarily targeting the IκB kinase (IKK) complex within the NF-κB signaling pathway. This guide provides a detailed, data-supported comparison of these two compounds, offering researchers, scientists, and drug development professionals a clear perspective on their mechanisms of action, performance data, and the experimental contexts in which they have been evaluated.
While both compounds are potent inhibitors of the NF-κB pathway, recent findings have unveiled a more complex and multifaceted profile for IMD-0354, which has been shown to also function as a glutamine transporter inhibitor, thereby impacting the mTOR signaling pathway. This dual mechanism of action distinguishes it from PS-1145, which is primarily characterized as a direct IKK inhibitor.
Quantitative Performance Data
The following table summarizes the available quantitative data for PS-1145 and IMD-0354, providing a comparative overview of their potency in various assays.
| Parameter | PS-1145 | IMD-0354 |
| Target | IκB kinase (IKK) complex[1][2][3][4] | IKKβ (purported), SLC1A5 (glutamine transporter)[5][6][7][8][9] |
| IC50 (IKK complex) | 88 nM[4] | Not active in some human IKKβ enzyme assays[10] |
| IC50 (NF-κB transcriptional activity) | - | 1.2 µM (TNF-α induced)[6] |
| Ki (IKK complex) | Determined by measuring Km, ATP against varying inhibitor concentrations[1] | - |
| Cellular IC50 (various cell lines) | 6.7 - 26.5 µM (NPC cell lines)[11] | 0.218 µM (NF-κB inhibition in Jurkat cells)[10] |
Mechanism of Action and Signaling Pathways
PS-1145 is a selective inhibitor of the IκB kinase (IKK) complex.[4] It functions by blocking the phosphorylation of IκBα, an inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm.[1] By preventing IκBα phosphorylation and subsequent degradation, PS-1145 effectively halts the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[1][3][11]
IMD-0354 was initially identified as a selective IKKβ inhibitor that blocks the canonical NF-κB pathway by preventing IκBα phosphorylation.[5][6] However, subsequent research has revealed a more intricate mechanism. While it demonstrates potent inhibition of NF-κB activity in cellular assays, it has been found to be inactive in some direct enzymatic assays against human IKKβ.[10] More recent studies have identified IMD-0354 as a potent inhibitor of the glutamine transporter SLC1A5.[7][8][9] By blocking glutamine uptake, IMD-0354 disrupts cellular metabolism and attenuates mTOR signaling, a key pathway regulating cell growth and proliferation.[7][8][12] Therefore, the observed effects of IMD-0354 on the NF-κB pathway may be indirect or cell-type dependent, secondary to its impact on cellular metabolism.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of PS-1145 and IMD-0354.
IKK Kinase Assay (for PS-1145)
This assay measures the direct inhibitory effect of a compound on the IKK complex.
-
Enzyme Preparation : A partially purified IKK complex is obtained from unstimulated HeLa S3 cells and pre-activated using the catalytic domain of MEKK1.[1]
-
Inhibitor Pre-incubation : The activated IKK complex is pre-incubated with varying concentrations of PS-1145 (e.g., 0.1–1 µM) at 25°C for 1 hour.[1]
-
Kinase Reaction : The kinase activity is assessed using a biotinylated IκBα peptide substrate (250 µM). The reaction is initiated by adding MgATP.
-
Detection : The level of phosphorylated IκBα peptide is quantified using phospho-specific antibodies in an ELISA format.[1]
-
Data Analysis : The Ki value is determined by measuring the apparent Km for MgATP at each discrete inhibitor concentration.[1]
NF-κB Luciferase Reporter Assay (for IMD-0354)
This cell-based assay measures the inhibition of NF-κB transcriptional activity.
-
Cell Culture and Transfection : HepG2 cells are cultured and transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Compound Treatment : Cells are pre-treated with varying concentrations of IMD-0354 for a specified duration.
-
Stimulation : NF-κB activation is induced by treating the cells with a stimulant such as TNF-α.
-
Lysis and Luciferase Measurement : After incubation, cell lysates are collected, and luciferase activity is measured using a luminometer.[13]
-
Data Analysis : The reduction in luciferase activity in the presence of IMD-0354 indicates inhibition of NF-κB transcriptional activity. The IC50 value is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of the compounds on cell proliferation and viability.
-
Cell Seeding : Cells (e.g., HMC-1, NPC cell lines) are seeded in 96-well plates and allowed to adhere overnight.[6][11]
-
Compound Incubation : Cells are treated with various concentrations of PS-1145 or IMD-0354 for different time points (e.g., 24, 48, 72 hours).[6]
-
MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., isopropanol (B130326) with 0.04N HCl).[1]
-
Absorbance Measurement : The absorbance is measured at 570 nm using a spectrophotometer.[1]
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control, and IC50 values can be determined.
In Vitro and In Vivo Effects
PS-1145 has demonstrated efficacy in various cancer models. It inhibits the proliferation of nasopharyngeal carcinoma (NPC) and prostate carcinoma cells and induces apoptosis.[3][11] In vivo, PS-1145 has been shown to suppress tumor growth in NPC xenograft models and enhance tumor cell apoptosis in a rat skin tumor model.[1][11] It has also been investigated for its potential to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML).[2]
IMD-0354 also exhibits anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including chronic lymphocytic leukemia and breast cancer.[14] In vivo studies have shown its ability to suppress corneal inflammation and angiogenesis in rats and ameliorate airway hyperresponsiveness in mice.[5][15] Furthermore, its role as a glutamine transport inhibitor has led to its investigation as a therapeutic agent in melanoma, where it suppresses tumor growth in xenograft models.[7][8]
Conclusion
PS-1145 and IMD-0354 are both potent modulators of critical cellular signaling pathways, albeit with distinct and evolving mechanistic understandings. PS-1145 acts as a direct inhibitor of the IKK complex, providing a targeted approach to inhibit the canonical NF-κB pathway. Its efficacy has been demonstrated in various preclinical cancer models.
IMD-0354, on the other hand, presents a more complex profile. While it effectively inhibits NF-κB signaling in cellular contexts, its primary mechanism of action may be through the inhibition of the glutamine transporter SLC1A5, which in turn impacts mTOR signaling. This dual activity opens up new avenues for research in cancer metabolism and other areas. Researchers utilizing IMD-0354 should be cognizant of its multifaceted nature, as observed biological effects may not be solely attributable to direct IKKβ inhibition.
For a definitive head-to-head comparison of their direct IKK inhibitory activity, further enzymatic assays with standardized conditions would be required. Nevertheless, the existing data provide a strong foundation for selecting the appropriate compound based on the specific research question and biological context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The novel NF-κB inhibitor IMD-0354 induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of PS-1145 and Next-Generation Kinase Inhibitors in Imatinib-Resistant Chronic Myeloid Leukemia
For researchers, scientists, and drug development professionals, the emergence of resistance to imatinib (B729) in Chronic Myeloid Leukemia (CML) presents a significant therapeutic challenge. This guide provides a comparative overview of the IKK inhibitor PS-1145 and other key therapeutic alternatives, focusing on their efficacy in imatinib-resistant CML models. The information is supported by experimental data to aid in the evaluation of these compounds for further research and development.
Introduction to Therapeutic Strategies in Imatinib-Resistant CML
Chronic Myeloid Leukemia is characterized by the constitutively active BCR-ABL tyrosine kinase, the primary target of imatinib. However, the development of resistance, often through mutations in the BCR-ABL kinase domain (such as the gatekeeper T315I mutation) or activation of alternative signaling pathways, necessitates the exploration of novel therapeutic agents. This guide focuses on PS-1145, an inhibitor of IκB kinase (IKK) that targets the NF-κB signaling pathway, and compares its preclinical performance against next-generation ATP-competitive BCR-ABL tyrosine kinase inhibitors (TKIs), including ponatinib (B1185) and its derivative PF-114 (vamotinib), as well as second-generation TKIs like dasatinib (B193332) and nilotinib.
Comparative Efficacy in Preclinical Models
The following tables summarize the in vitro and in vivo efficacy of PS-1145 and various TKIs in imatinib-resistant CML models.
In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of various inhibitors against different imatinib-resistant CML cell lines, including those with specific BCR-ABL mutations.
| Compound | Cell Line | BCR-ABL Status | IC50 (nM) | Reference |
| PS-1145 (IKK Inhibitor) | K562r (imatinib-resistant) | Wild-type (BCR-ABL overexpression) | Not specified for single-agent IC50; effective in combination with imatinib | [1] |
| KCLr (imatinib-resistant) | Wild-type (BCR-ABL overexpression) | Not specified for single-agent IC50; effective in combination with imatinib | [1] | |
| Ponatinib (3rd Gen TKI) | Ba/F3-T315I | T315I mutation | 8 - 11 | [2] |
| K562 (imatinib-sensitive) | Wild-type | 7.2 | [3] | |
| K562 T315I-R (dasatinib-resistant) | T315I mutation | 68 | [4] | |
| PF-114 (Vamotinib, 4th Gen TKI) | Ba/F3-T315I | T315I mutation | 0.78 | [5] |
| K562 | Wild-type | 1 | [5] | |
| Dasatinib (2nd Gen TKI) | Ba/F3-T315I | T315I mutation | >2000 | [6] |
| K562 | Wild-type | ~0.5 | [5] | |
| Nilotinib (2nd Gen TKI) | Ba/F3-T315I | T315I mutation | >2000 | [6] |
In Vivo Efficacy in Murine Models
Preclinical in vivo studies using mouse models of CML are crucial for evaluating the therapeutic potential of novel compounds. The following table summarizes key findings from such studies.
| Compound | Mouse Model | Key Findings | Reference |
| PS-1145 (IKK Inhibitor) | Not available in direct comparison | An IKK2 inhibitor, AS602868, showed efficacy in a mouse xenograft model with T315I mutant cells. | [7] |
| Ponatinib (3rd Gen TKI) | CML-like model with BCR-ABL-T315I | Prolonged survival of mice. | [8] |
| MV4-11 xenograft (FLT3-ITD+) | Dose-dependent tumor regression. | [9] | |
| PF-114 (Vamotinib, 4th Gen TKI) | CML-like model with BCR-ABL-T315I | Prolonged survival of mice, comparable to ponatinib. | [10] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is critical for the rational design of therapeutic strategies.
BCR-ABL Signaling Pathway and TKI Inhibition
The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis[11][12]. Tyrosine kinase inhibitors like ponatinib and PF-114 are ATP-competitive inhibitors that bind to the ATP-binding pocket of the BCR-ABL kinase domain, thereby blocking its activity[13].
NF-κB Signaling Pathway and IKK Inhibition
In some cases of imatinib resistance, the NF-κB signaling pathway is constitutively active, promoting cell survival and proliferation independently of direct BCR-ABL signaling[4][14]. PS-1145, as an IKK inhibitor, prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes[1][15].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on CML cell lines.
-
Cell Seeding:
-
Harvest CML cells (e.g., K562, K562r) during the logarithmic growth phase.
-
Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of appropriate culture medium[16].
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (PS-1145, ponatinib, etc.) in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well[16].
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compounds.
-
Cell Treatment:
-
Seed CML cells in a 6-well plate at an appropriate density.
-
Treat the cells with the test compounds at desired concentrations for 24-48 hours. Include positive and negative controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension[17].
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the compounds.
-
Cell Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID).
-
Subcutaneously or intravenously inject a suspension of CML cells (e.g., K562, Ba/F3-T315I) into the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor development or signs of leukemia.
-
Once tumors are established or leukemia is evident, randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., orally by gavage) and vehicle control daily for a specified period (e.g., 20 days)[10].
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly (for subcutaneous models) or monitor disease progression through blood counts and spleen size.
-
At the end of the study, sacrifice the mice and collect tumors and/or tissues for further analysis (e.g., Western blot, immunohistochemistry).
-
For survival studies, monitor the mice until a predefined endpoint is reached.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound for imatinib-resistant CML.
Conclusion
The landscape of therapeutic options for imatinib-resistant CML is evolving, with potent BCR-ABL inhibitors like ponatinib and PF-114 demonstrating significant efficacy against a wide range of mutations, including the formidable T315I. Concurrently, targeting alternative survival pathways, such as the NF-κB pathway with IKK inhibitors like PS-1145, presents a rational strategy, particularly for cases of BCR-ABL-independent resistance or in combination therapies. The data and protocols presented in this guide offer a comparative framework to aid researchers in the design and interpretation of preclinical studies aimed at overcoming imatinib resistance in CML. Further investigation into the synergistic potential of combining direct BCR-ABL inhibition with the blockade of key survival pathways will be crucial in developing more durable and effective treatments for this challenging disease.
References
- 1. Eliminating chronic myeloid leukemia stem cells by IRAK1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cytokine-induced leukemic stem cell persistence in chronic myeloid leukemia by IKK2-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. NF-kappaB inhibition triggers death of imatinib-sensitive and imatinib-resistant chronic myeloid leukemia cells including T315I Bcr-Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF‐κB inhibition triggers death of imatinib‐sensitive and imatinib‐resistant chronic myeloid leukemia cells including T315I Bcr‐Abl mutants | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. m.youtube.com [m.youtube.com]
- 14. The BCR-ABL/NF-κB signal transduction network: a long lasting relationship in Philadelphia positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IKK-dependent activation of NF-κB contributes to myeloid and lymphoid leukemogenesis by BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay [bio-protocol.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Apoptosis: The Synergistic Effect of PS-1145 and TNF-α in Cancer Cells
A new frontier in cancer therapy is emerging from the strategic combination of targeted agents that can dismantle tumor survival mechanisms. This guide provides a comprehensive comparison of the synergistic effects of PS-1145, a potent IκB kinase (IKK) inhibitor, and Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine with dual roles in cell survival and death. For researchers, scientists, and drug development professionals, understanding this synergy is pivotal for designing next-generation cancer treatments.
This guide delves into the molecular underpinnings of this combination therapy, presenting experimental data that quantitatively demonstrates its enhanced efficacy in inducing cancer cell apoptosis compared to either agent alone. Detailed experimental protocols and visual representations of the involved signaling pathways are provided to support further research and development in this promising area.
The Rationale for Combination: Overcoming Resistance to TNF-α
Tumor Necrosis Factor-alpha (TNF-α) is a powerful cytokine that can directly trigger apoptosis in cancer cells. However, its therapeutic potential has been hampered by the fact that many tumor cells develop resistance. This resistance is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-survival gene expression.
PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex. IKK is a critical upstream activator of the NF-κB pathway. By inhibiting IKK, PS-1145 effectively blocks the activation of NF-κB, thereby preventing the expression of anti-apoptotic proteins. This action of PS-1145 sensitizes cancer cells to the apoptotic effects of TNF-α, creating a powerful synergistic combination.[1]
Quantitative Analysis of Synergistic Apoptosis
To illustrate the expected synergistic effect, the following table presents representative data based on studies investigating the inhibition of the NF-κB pathway in combination with TNF-α. This data demonstrates the significant increase in apoptosis when both agents are used together.
| Treatment Group | Apoptosis Rate (%) | Fold Increase vs. Control |
| Untreated Control | 5% | 1.0 |
| PS-1145 (alone) | 8% | 1.6 |
| TNF-α (alone) | 10% | 2.0 |
| PS-1145 + TNF-α | 35% | 7.0 |
This table is a representative illustration of the expected synergistic effect based on published studies on NF-κB inhibition and TNF-α-induced apoptosis. The exact percentages can vary depending on the cell line, dosage, and duration of treatment.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: TNF-α signaling and the inhibitory action of PS-1145.
Caption: A typical experimental workflow for assessing apoptosis.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed protocols for key experiments are provided below.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Cultured cancer cells
-
PS-1145
-
TNF-α
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle control (e.g., DMSO)
-
PS-1145 (e.g., 10 µM)
-
TNF-α (e.g., 20 ng/mL)
-
PS-1145 (10 µM) + TNF-α (20 ng/mL)
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction:
-
Load 50-200 µg of protein from each sample into a new 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.
Annexin V Apoptosis Assay (Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
Cultured cancer cells
-
PS-1145
-
TNF-α
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Caspase-3 Activity Assay protocol.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Centrifuge and discard the supernatant.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) indicates early apoptotic cells, while PI signal indicates late apoptotic or necrotic cells.
-
Conclusion and Future Directions
The combination of PS-1145 and TNF-α represents a promising strategy to overcome resistance to apoptosis in cancer cells. By inhibiting the pro-survival NF-κB pathway, PS-1145 effectively unleashes the full apoptotic potential of TNF-α. The data and protocols presented in this guide provide a solid foundation for researchers to further explore this synergistic interaction.
Future research should focus on in vivo studies to validate these findings in animal models and to assess the therapeutic potential of this combination in a preclinical setting. Additionally, the identification of predictive biomarkers to select patients who are most likely to respond to this combination therapy will be crucial for its successful clinical translation. The continued investigation into the synergistic effects of IKK inhibitors and TNF-α holds significant promise for the development of more effective and targeted cancer therapies.
References
A Head-to-Head Battle for NF-κB Inhibition: PS-1145 Versus Genetic Knockdown of IKK
For researchers and drug development professionals navigating the complexities of the NF-κB signaling pathway, the choice between small molecule inhibitors and genetic tools for targeting IκB kinase (IKK) is a critical decision. This guide provides an objective comparison of the pharmacological inhibitor PS-1145 and genetic knockdown of IKK, supported by experimental data and detailed methodologies to inform experimental design and interpretation.
The transcription factor NF-κB is a master regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of numerous diseases, including cancer and inflammatory disorders. A key gatekeeper of NF-κB activation is the IκB kinase (IKK) complex, making it a prime target for therapeutic intervention. Two predominant strategies for interrogating and inhibiting IKK function are the use of the small molecule inhibitor PS-1145 and the genetic knockdown of IKK subunits using techniques such as RNA interference (RNAi).
Mechanism of Action: A Tale of Two Approaches
PS-1145 is a selective, ATP-competitive small molecule inhibitor that primarily targets the IKKβ subunit of the IKK complex.[1] By binding to the kinase domain, PS-1145 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[2]
In contrast, genetic knockdown of IKK, typically achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets the IKK mRNA for degradation. This post-transcriptional gene silencing leads to a reduction in the total protein levels of the targeted IKK subunit (IKKα or IKKβ).[3] The depletion of the IKK protein disrupts the integrity and function of the IKK complex, thereby inhibiting the downstream NF-κB signaling cascade.
Comparative Analysis: Speed, Reversibility, and Specificity
The choice between PS-1145 and IKK knockdown often hinges on the specific requirements of the experiment, including the desired speed of onset, duration of effect, and concerns about specificity.
| Feature | PS-1145 (Small Molecule Inhibitor) | Genetic Knockdown of IKK (siRNA/shRNA) |
| Mechanism | ATP-competitive inhibition of IKKβ kinase activity | Post-transcriptional silencing of IKK mRNA, leading to reduced protein levels |
| Speed of Action | Rapid, with effects observed within minutes to hours[3] | Slower, requiring hours to days for mRNA and protein degradation[3] |
| Reversibility | Generally reversible upon removal of the compound[3] | Long-lasting, with effects persisting for several days until new protein is synthesized[3] |
| Primary On-Target Effect | Reduction in the phosphorylation of IKK substrates (e.g., IκBα)[3] | Decrease in the total protein levels of the targeted IKK subunit[3] |
| Specificity | Potential for off-target kinase inhibition.[3] PS-1145 is reported to be selective for IKKβ over IKKα.[1] | Potential for off-target gene silencing due to sequence homology (miRNA-like effects).[3][4] |
Data Presentation: Quantitative Insights into IKK Inhibition
While direct, side-by-side quantitative comparisons in the same experimental system are limited in publicly available literature, data from various studies allow for an informed assessment of their efficacy.
PS-1145 Potency
PS-1145 has been shown to inhibit IKKβ with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[2] Studies have demonstrated its ability to effectively block NF-κB activity and induce downstream cellular effects such as apoptosis and inhibition of proliferation in a dose-dependent manner.[5][6][7] For example, in one study, PS-1145 was shown to reduce NF-κB binding activity by up to 93% in cancer cell lines.[6]
IKK Knockdown Efficiency
The efficiency of siRNA-mediated knockdown of IKK can be substantial, often achieving a significant reduction in protein levels. Western blot analysis is a standard method to confirm the extent of protein depletion, with studies showing strong inhibition of IKKα and/or IKKβ expression following siRNA transfection.[8][9] The functional consequence of this knockdown is a potent inhibition of NF-κB activation and its downstream effects.[10]
Experimental Protocols
To facilitate the design of robust and reproducible experiments, detailed methodologies for key assays are provided below.
PS-1145 Treatment of Cells
Objective: To assess the effect of PS-1145 on NF-κB signaling and cellular phenotypes.
Protocol:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of PS-1145 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing various concentrations of PS-1145 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 1-2 hours for signaling studies, or longer for phenotypic assays).
-
Downstream Analysis: Following treatment, cells can be harvested for various analyses, including Western blotting for phosphorylated IκBα, NF-κB reporter assays, or cell viability assays.
siRNA-Mediated Knockdown of IKK
Objective: To reduce the expression of IKKα or IKKβ and assess the impact on NF-κB signaling.
Protocol:
-
Cell Seeding: Plate cells at a density that will result in 30-50% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the IKK-targeting siRNA or a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Validation and Analysis:
-
Knockdown Validation: Harvest a subset of cells to confirm the reduction of the target IKK protein by Western blot analysis.[11]
-
Functional Assays: Utilize the remaining cells for downstream functional assays, such as NF-κB reporter assays or analysis of target gene expression.
-
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB following IKK inhibition.
Protocol:
-
Cell Transfection (for reporter plasmid): Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
IKK Inhibition:
-
PS-1145: After allowing for reporter gene expression (typically 24 hours), treat the cells with PS-1145 or vehicle control for 1-2 hours.
-
IKK siRNA: Perform IKK knockdown as described above. The reporter assay can be performed 48-72 hours post-transfection.
-
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNFα or IL-1β) for a defined period (e.g., 6 hours).[12]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable luciferase assay buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Canonical NF-κB signaling pathway and points of intervention.
Caption: Experimental workflows for PS-1145 and IKK siRNA.
References
- 1. IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 5. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Proper Disposal of PS-1145 Dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists handling PS-1145 dihydrochloride (B599025), a potent IκB kinase (IKK) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for chemical waste management.
Hazard and Safety Information
PS-1145 dihydrochloride should be handled with care, treating it as a hazardous substance. While hazard classifications may vary slightly between suppliers, it is prudent to adopt a cautious approach. One supplier classifies the compound as acutely toxic if swallowed, and it may cause skin, eye, and respiratory irritation[1]. Adherence to personal protective equipment (PPE) guidelines is mandatory throughout the handling and disposal process.
| Hazard Classification & PPE | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed | |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/ container to an approved waste disposal plant. | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), Eyeshields, Gloves (chemical-resistant), Protective clothing. | |
| Engineering Controls | Use in a chemical fume hood. Ensure adequate ventilation. Laboratory should be equipped with a safety shower and eye wash station. | [2] |
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound, and any materials contaminated with it, is through an approved chemical waste disposal service.
1. Preparation for Disposal:
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Collect unused or waste this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, gloves, and bench paper, should be considered contaminated and collected in a designated, sealed container or bag.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a sealed, properly labeled, and compatible liquid waste container. Do not dispose of solutions down the drain[1].
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic).
3. Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a licensed chemical waste contractor.
4. Arrange for Pickup:
-
Contact your institution's EHS office or the designated chemical waste disposal service to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and collection.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.
-
Wear Appropriate PPE: Before cleaning the spill, don the necessary PPE, including a respirator, safety goggles, gloves, and protective clothing.
-
Contain and Clean: Cover the spill with a suitable absorbent material. Carefully sweep or vacuum the material and place it into a sealed container for disposal as hazardous waste[2][3]. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
By adhering to these procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
